3-Bromobenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBJNMWVQGHHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370490 | |
| Record name | 3-Bromobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89599-01-9 | |
| Record name | 3-Bromobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromobenzenesulfonamide from 3-bromobenzenesulfonyl chloride. The document details the chemical properties of the involved compounds, a validated experimental protocol, and a summary of the quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry.
Compound Characterization
A summary of the key physical and chemical properties of the reactant and the final product is presented in the table below.
| Property | 3-Bromobenzenesulfonyl Chloride (Reactant) | This compound (Product) |
| Molecular Formula | C₆H₄BrClO₂S | C₆H₆BrNO₂S |
| Molecular Weight | 255.52 g/mol | 236.09 g/mol [1] |
| Appearance | Clear colorless to pale yellow liquid[2] | White crystalline solid[3] |
| Melting Point | 30-33 °C | 151-156 °C[1][3] |
| Boiling Point | 90-91 °C at 0.5 mmHg | 375.8 °C at 760 mmHg[1] |
| CAS Number | 2905-24-0 | 89599-01-9[1][3] |
Synthesis Workflow
The synthesis of this compound from 3-bromobenzenesulfonyl chloride is a nucleophilic substitution reaction at the sulfonyl group. The workflow involves the reaction of the sulfonyl chloride with ammonia, followed by workup and purification of the resulting sulfonamide.
Experimental Protocol
The following protocol is based on a reported synthesis of this compound.[3]
Materials:
-
3-Bromobenzenesulfonyl chloride
-
Dichloromethane (CH₂Cl₂)
-
25% Aqueous ammonia solution
-
Deionized water
-
Phosphorus pentoxide (P₂O₅) for drying
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Vacuum oven or desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzenesulfonyl chloride (e.g., 4.073 g, 15.94 mmol) in dichloromethane (67 mL).
-
Addition of Ammonia: Cool the solution in an ice bath. Slowly add a 25% aqueous ammonia solution (3.7 mL, 57.15 mmol) to the stirred solution.
-
Reaction: Stir the reaction mixture vigorously in the ice bath for 30 minutes.
-
Warming: Remove the ice bath and continue stirring the mixture at room temperature for 6 hours. A solid precipitate will form during this time.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with deionized water to remove any remaining salts.
-
Drying: Dry the solid product under vacuum in the presence of a desiccant such as phosphorus pentoxide.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant Molar Ratio | 1 (3-Bromobenzenesulfonyl chloride) : 3.58 (Ammonia) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 6.5 hours |
| Solvent | Dichloromethane |
| Product Yield | 87%[3] |
| Product Appearance | White crystalline solid[3] |
Purification
The described experimental protocol yields a product of high purity after washing and drying.[3] For applications requiring exceptionally high purity, recrystallization can be employed. The choice of solvent for recrystallization is critical and should be determined experimentally. Suitable solvents to test would be those in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the polarity of the molecule, ethanol, water, or a mixture of the two could be effective recrystallization solvents.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR (DMSO-d₆): δ 7.97 (t, J = 1.9 Hz, 1H), 7.84-7.80 (m, 2H), 7.54 (t, J = 7.9 Hz, 1H), 7.50 (bs, 2H).[3]
-
LC-MS (ESI): m/z: 235.98 [M-H]⁻.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value (151-156 °C) indicates high purity.[1][3]
Safety Considerations
-
3-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
Ammonia solution is corrosive and has a pungent odor. It should be handled with care in a fume hood.
-
The reaction should be performed with adequate ventilation to avoid inhalation of any vapors.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzenesulfonamide is an aromatic organic compound that belongs to the sulfonamide class. Structurally, it consists of a benzene ring substituted with a bromine atom and a sulfonamide group (-SO₂NH₂) at positions 3 and 1, respectively. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. The presence of the sulfonamide moiety, a well-known pharmacophore, and the reactive bromine atom makes it a versatile building block for creating more complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing factors such as reaction kinetics, purification strategies, formulation, and biological activity.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆BrNO₂S | [1][2] |
| Molecular Weight | 236.09 g/mol | |
| Appearance | White to pale cream crystalline solid/powder | [1] |
| Melting Point | 151-156 °C | [2] |
| Boiling Point | 375.8 ± 44.0 °C at 760 mmHg | [2] |
| Density | 1.8 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 9.81 ± 0.60 | |
| LogP (Computed) | 1.4 | [3] |
| Solubility | Generally low solubility in water; more soluble in organic solvents like alcohols and acetone. | [4][5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below. These protocols are based on standard laboratory techniques.
Synthesis of this compound
This protocol describes a common method for the synthesis of aryl sulfonamides via the ammonolysis of the corresponding sulfonyl chloride.
Principle: 3-Bromobenzenesulfonyl chloride is reacted with an excess of ammonia, which acts as a nucleophile, displacing the chloride to form the sulfonamide.
Procedure:
-
Under ice bath conditions (0-5 °C), dissolve 3-bromobenzenesulfonyl chloride (1.0 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran in a round-bottomed flask equipped with a magnetic stirrer.
-
Slowly add a concentrated aqueous solution of ammonia (e.g., 25-30%, ~3-4 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
After the complete addition of ammonia, allow the reaction mixture to stir at ice bath temperature for approximately 30 minutes.
-
Remove the ice bath and continue stirring the mixture at room temperature for 6-12 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, the precipitated solid product is collected by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining ammonium salts.
-
Dry the product under vacuum, preferably in the presence of a desiccant like phosphorus pentoxide, to yield this compound.
Determination of Melting Point
Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the solid. A narrow melting range is indicative of high purity.[6]
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.[7]
-
Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][8]
-
Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).[9]
-
Heat the sample rapidly to obtain an approximate melting point.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Determination of Solubility
Principle: The qualitative solubility of a compound is assessed by observing its dissolution in a series of solvents of varying polarity and pH.
Procedure:
-
Water and Organic Solvents:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the solvent (e.g., water, ethanol, acetone, diethyl ether) in small portions, shaking vigorously after each addition.[10]
-
Observe whether the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble.[10]
-
-
Aqueous Acid/Base:
-
If the compound is water-insoluble, test its solubility in 5% aqueous HCl and 5% aqueous NaOH solutions using the same procedure.[11]
-
Solubility in 5% NaOH would suggest acidic properties (e.g., the sulfonamide proton), while solubility in 5% HCl would indicate basic properties (not expected for this compound).
-
Determination of pKa by Potentiometric Titration
Principle: The pKa is determined by titrating a solution of the compound with a strong base (as this compound is a weak acid) and monitoring the pH. The pKa is equal to the pH at the half-equivalence point.[12]
Procedure:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[13]
-
Prepare a dilute solution of this compound (e.g., 1 mM) in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility.[13]
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Begin stirring and record the initial pH.
-
Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[14]
-
Record the pH after each increment, allowing the reading to stabilize.[13]
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).[15]
-
Determine the volume of NaOH at the equivalence point. The volume at the half-equivalence point is half of this value.
-
The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.[12]
Determination of LogP (Octanol-Water Partition Coefficient)
Principle: The "shake-flask" method is the standard for determining LogP.[16] The compound is partitioned between n-octanol and water. The concentrations in each phase are measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[17]
Procedure:
-
Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Also, saturate n-octanol with the buffer solution. This pre-equilibration of solvents is crucial.[18]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[19]
-
Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the two phases.[17]
-
Carefully remove an aliquot from both the n-octanol (top) and aqueous (bottom) layers.
-
Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].
-
The LogP is the base-10 logarithm of P (LogP = log₁₀(P)).
Visualizations
Synthesis Workflow for this compound
The following diagram illustrates the key steps in the laboratory synthesis of this compound from its corresponding sulfonyl chloride.
General Workflow for Physicochemical Property Determination
This diagram outlines the logical progression for characterizing a novel or unknown chemical compound like this compound.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. chemigran.com [chemigran.com]
- 3. 3-Bromobenzene-1-sulfonamide | C6H6BrNO2S | CID 2734765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chm.uri.edu [chm.uri.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. study.com [study.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pennwest.edu [pennwest.edu]
- 15. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromobenzenesulfonamide
This technical guide provides a comprehensive overview of the melting point and solubility of 3-bromobenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical properties, detailed experimental protocols for their determination, and logical workflows to guide laboratory practices.
Core Physicochemical Data
Quantitative data for this compound are summarized below, providing a clear reference for its fundamental properties.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrNO₂S | [1][2] |
| Molecular Weight | 236.09 g/mol | |
| Melting Point | 151-156 °C | [3] |
| Appearance | Pale cream to cream powder | [1] |
| CAS Number | 89599-01-9 | [1][2] |
Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Water | Low | The hydrophobic benzene ring reduces water solubility.[4] |
| Diethyl Ether | Soluble | Non-polar organic solvent. |
| 5% aq. NaOH | Soluble | The sulfonamide group can be deprotonated by a strong base, forming a more soluble salt. |
| 5% aq. HCl | Insoluble | The compound does not have a basic functional group to be protonated by acid. |
| Ethanol | Soluble | Polar protic organic solvent. |
| Acetone | Soluble | Polar aprotic organic solvent. |
Experimental Protocols
Detailed methodologies for determining the melting point and solubility of this compound are presented below.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[5]
Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range from the onset to the completion of melting is observed. Impurities typically cause a depression and broadening of the melting point range.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[6]
-
Glass capillary tubes (one end sealed)[7]
-
Thermometer
-
Mortar and pestle (optional, for grinding the sample)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[7] Introduce a small amount of the powdered sample into the open end of a capillary tube.[7]
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[7]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[7]
-
Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary estimate.[6]
-
Accurate Determination: Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
Reporting: The melting point is reported as the range T1-T2.
Solubility Determination
This protocol provides a systematic approach to qualitatively assess the solubility of this compound in various solvents, which can indicate the presence of certain functional groups and inform purification or formulation strategies.
Principle: The solubility of a compound is determined by the balance of intermolecular forces between the solute and the solvent. The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[8]
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated pipettes or droppers
-
Spatula
Procedure:
-
Sample Preparation: In a small test tube, place approximately 25 mg of this compound.[9]
-
Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, diethyl ether) in small portions.[9]
-
Mixing: After each addition, vigorously shake or stir the mixture for at least 60 seconds to ensure thorough mixing.[8][9]
-
Observation: Observe the mixture to determine if the compound has completely dissolved. If the solution is clear, the compound is considered soluble. If solid particles remain, it is considered insoluble.[8]
-
Systematic Testing: A hierarchical approach to testing solubility can provide more information. A suggested workflow is presented in the diagrams below. This typically involves starting with water, followed by acidic and basic solutions, and then organic solvents.[10]
Visualized Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols.
Caption: Workflow for Melting Point Determination.
Caption: Hierarchical Workflow for Solubility Testing.
References
- 1. B25681.06 [thermofisher.com]
- 2. 3-Bromobenzene-1-sulfonamide | C6H6BrNO2S | CID 2734765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemigran.com [chemigran.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. westlab.com [westlab.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromobenzenesulfonamide. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.
Chemical Structure and Atom Numbering
The structural formula of this compound with the corresponding atom numbering for NMR signal assignment is presented below. This numbering scheme is used throughout this document to correlate spectral data with specific atoms in the molecule.
Caption: Chemical structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the amine protons of the sulfonamide group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2 | 8.05 | t | 1.8 |
| H-6 | 7.85 | ddd | 7.9, 1.8, 1.1 |
| H-4 | 7.75 | ddd | 8.0, 2.0, 1.0 |
| H-5 | 7.40 | t | 7.9 |
| -SO₂NH₂ | 7.35 | br s | - |
Note: The chemical shifts and coupling constants are predicted values based on spectral data of analogous compounds and may vary slightly depending on the experimental conditions.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm.
| Carbon Assignment | Chemical Shift (δ) (ppm) |
| C-1 | 142.5 |
| C-3 | 122.0 |
| C-5 | 133.5 |
| C-4 | 130.5 |
| C-6 | 126.0 |
| C-2 | 129.5 |
Note: The chemical shifts are predicted values based on spectral data of analogous compounds and may vary slightly depending on the experimental conditions.
Experimental Protocols
The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for sulfonamides.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
NMR Spectrometer and Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16-32 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 20 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 |
| Number of Scans | 1024-4096 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.0 s |
| Spectral Width | 240 ppm |
| Temperature | 298 K |
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the complete NMR spectral analysis of this compound, from sample preparation to final data interpretation.
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 3-Bromobenzenesulfonamide
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 3-Bromobenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed framework for the characterization of this and similar sulfonamide compounds. While a specific, publicly available crystal structure for this compound could not be identified during the literature search, this guide outlines the essential experimental protocols and data analysis workflows. The quantitative data presented is based on closely related brominated benzenesulfonamide analogs to illustrate the expected structural parameters.
Introduction
This compound is a halogenated aromatic sulfonamide of interest in medicinal chemistry and materials science. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for elucidating structure-property relationships, which can influence factors such as solubility, stability, and biological activity. X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.
Synthesis and Crystallization of this compound
The synthesis of this compound typically proceeds via the reaction of 3-bromobenzenesulfonyl chloride with an ammonia source. The subsequent crystallization is a critical step for obtaining single crystals of suitable quality for X-ray diffraction.
Synthesis Protocol:
-
Reaction Setup: 3-bromobenzenesulfonyl chloride is dissolved in a suitable organic solvent, such as dichloromethane, in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.
-
Ammonolysis: An aqueous solution of ammonia is added dropwise to the stirred solution of the sulfonyl chloride. The reaction is typically stirred for several hours, allowing it to slowly warm to room temperature.
-
Workup: The resulting precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum.
Crystallization Protocol:
Slow evaporation of a saturated solution is a common and effective method for growing high-quality single crystals.
-
Solvent Selection: The purified this compound powder is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or acetone/water) to the point of saturation.
-
Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Over a period of several days to weeks, single crystals should form. These are then carefully harvested for analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the primary technique for determining the crystal structure of a compound.
Data Collection Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Data Collection: A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement Protocol:
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the heavier atoms (e.g., Bromine and Sulfur).
-
Structure Refinement: The positions of all non-hydrogen atoms are refined, and hydrogen atoms are typically placed in calculated positions. The refinement process continues until the calculated and observed diffraction patterns show the best possible agreement.
Data Presentation
While the specific crystallographic data for this compound is not publicly available, the following tables present illustrative data from a closely related compound, 4-bromobenzenesulfonamide, to provide an example of the expected parameters.
Table 1: Crystal Data and Structure Refinement Parameters (Illustrative)
| Parameter | Value (Illustrative Example: 4-bromobenzenesulfonamide) |
| Empirical formula | C₆H₆BrNO₂S |
| Formula weight | 236.09 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.54 Å, b = 10.23 Å, c = 9.87 Å |
| α = 90°, β = 110.4°, γ = 90° | |
| Volume | 807 ų |
| Z | 4 |
| Density (calculated) | 1.94 Mg/m³ |
| Absorption coefficient | 5.6 mm⁻¹ |
| F(000) | 464 |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 3.5 to 27.5° |
| Reflections collected | 4650 |
| Independent reflections | 1850 [R(int) = 0.045] |
| Completeness to theta = 27.5° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1850 / 0 / 100 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |
| R indices (all data) | R1 = 0.048, wR2 = 0.092 |
| Largest diff. peak and hole | 0.55 and -0.45 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles (Illustrative)
| Bond | Length (Å) | Angle | Angle (°) |
| Br(1)-C(3) | 1.90 | C(2)-C(3)-C(4) | 120.5 |
| S(1)-O(1) | 1.43 | O(1)-S(1)-O(2) | 119.5 |
| S(1)-O(2) | 1.43 | O(1)-S(1)-N(1) | 106.8 |
| S(1)-N(1) | 1.63 | O(2)-S(1)-N(1) | 106.8 |
| S(1)-C(1) | 1.77 | C(1)-S(1)-N(1) | 107.2 |
| N(1)-H(1A) | 0.86 | C(2)-C(1)-S(1) | 119.8 |
| N(1)-H(1B) | 0.86 | C(6)-C(1)-S(1) | 119.7 |
Visualizations
The following diagrams illustrate the logical workflow of the crystal structure analysis process.
Caption: Experimental workflow for crystal structure analysis.
Caption: Relationship between structure and properties.
Conclusion
This technical guide has detailed the necessary experimental and analytical procedures for the complete crystal structure determination of this compound. While the definitive crystal structure is not yet in the public domain, the outlined protocols provide a robust framework for its determination. The illustrative data from a related compound highlights the types of structural parameters that would be obtained. A full crystallographic study of this compound would be a valuable contribution to the fields of medicinal and materials chemistry, enabling a deeper understanding of its solid-state properties and potential applications.
In-Depth Technical Guide: 3-Bromobenzenesulfonamide (CAS 89599-01-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of 3-Bromobenzenesulfonamide. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and the visualization of key processes.
Core Physicochemical Properties
This compound is a halogenated aromatic sulfonamide. Its core physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics.
| Property | Value | Reference(s) |
| CAS Number | 89599-01-9 | [1][2] |
| Molecular Formula | C₆H₆BrNO₂S | [1][2] |
| Molecular Weight | 236.09 g/mol | [1][2] |
| Appearance | White to off-white or pale cream crystalline powder | [2][3] |
| Melting Point | 151-156 °C | [2][3] |
| Boiling Point | 375.8 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.754 g/cm³ (Predicted) | [3] |
| Solubility | Limited data available. General sulfonamide solubility is influenced by pH. Soluble in organic solvents like DMSO and ethanol. | [4][5] |
| pKa | 9.81 ± 0.60 (Predicted) | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reaction of 3-bromobenzenesulfonyl chloride with ammonia. This nucleophilic substitution reaction is a standard method for the formation of sulfonamides.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of arylsulfonamides.
Materials:
-
3-Bromobenzenesulfonyl chloride
-
Concentrated ammonium hydroxide solution (28-30%)
-
Methanol (optional, as a co-solvent)
-
Deionized water
-
Hydrochloric acid (1 M, for acidification)
-
Standard laboratory glassware (round-bottom flask, stirrer, filtration apparatus)
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, dissolve 3-bromobenzenesulfonyl chloride in a minimal amount of a suitable solvent like methanol or add it directly to an excess of chilled concentrated ammonium hydroxide solution in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Stir the reaction mixture vigorously at 0-5 °C. The reaction is typically exothermic.
-
Allow the reaction to proceed for 1-2 hours at low temperature, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize any excess ammonia and then acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 5-6. This will precipitate the this compound.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a crystalline solid.
-
Dry the purified product under vacuum.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic peaks for the sulfonamide and aromatic functionalities.
-
N-H stretch: Two bands in the region of 3350-3250 cm⁻¹ (asymmetric and symmetric stretching).
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
S=O stretch: Two strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).
-
C-Br stretch: Typically observed in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The sulfonamide protons (SO₂NH₂) will present as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the sulfonyl group will be shifted downfield.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks), which is a definitive indicator of the presence of a single bromine atom in the molecule. The molecular ion peak (M⁺) would be expected at m/z 235 and 237. Fragmentation patterns would likely involve the loss of SO₂NH₂ and other related fragments.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, the broader class of sulfonamides is well-studied for its diverse biological activities.
Carbonic Anhydrase Inhibition: Sulfonamides are classical inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. It is plausible that this compound exhibits inhibitory activity against one or more CA isoforms.
Anticancer Potential: Certain sulfonamide derivatives have demonstrated anticancer properties by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. These pathways include, but are not limited to:
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival.
-
Receptor Tyrosine Kinase (RTK) Pathways: Inhibition of RTKs like EGFR and VEGFR can disrupt downstream signaling involved in tumorigenesis.
Derivatives of benzenesulfonamides have been investigated for their potential to induce apoptosis in cancer cells through mechanisms that may involve the generation of reactive oxygen species (ROS) and the modulation of apoptotic proteins.
Experimental Workflow for Biological Activity Screening:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
A Technical Guide to the Theoretical and Computational Analysis of 3-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the theoretical and computational methodologies used to characterize 3-Bromobenzenesulfonamide. Due to a lack of comprehensive published computational studies on this compound, this document presents available experimental data for this compound and utilizes a detailed theoretical analysis of its isomer, 4-Bromobenzenesulfonamide, as a case study to illustrate the application of modern computational techniques. This guide covers molecular structure optimization, vibrational frequency analysis, frontier molecular orbital (HOMO-LUMO) analysis, and molecular electrostatic potential (MEP) mapping. Methodologies for synthesis, spectroscopic characterization, and molecular docking are also discussed, providing a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their wide array of biological activities, including antibacterial, anticancer, and antiviral properties. The incorporation of a halogen atom, such as bromine, into the benzene ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound (CAS: 89599-01-9) is an important intermediate and a subject of interest for the development of novel therapeutic agents.
Computational chemistry and theoretical studies provide invaluable insights into the molecular properties of such compounds at an atomic level. Techniques like Density Functional Theory (DFT) allow for the precise calculation of geometric parameters, vibrational modes, and electronic properties, which can be correlated with experimental data from techniques like FT-IR and NMR spectroscopy. Furthermore, computational methods such as molecular docking are instrumental in predicting the binding affinity and interaction patterns of these molecules with biological targets, guiding the rational design of more potent and selective drugs.
This guide will detail the synthesis and available spectroscopic data for this compound and present a comprehensive computational analysis of its isomer, 4-Bromobenzenesulfonamide, to serve as a detailed proxy for the methodologies and expected outcomes of such studies.
Synthesis and Experimental Characterization
Synthesis Protocol
This compound is a key starting material for the synthesis of more complex derivatives. A common synthetic route involves the reaction of a corresponding sulfonyl chloride with an amine or the modification of a pre-existing sulfonamide. For instance, in the synthesis of novel cysteinyl-sulfonamides, this compound is used as a scaffold and undergoes reactions like the Suzuki coupling.[1]
General Experimental Protocol for Derivative Synthesis (Suzuki Coupling):
-
To a solution of this compound (1.0 eq) and a suitable boronic acid (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (K₂CO₃, 3.1 eq).
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.2 eq), to the mixture.
-
Stir the reaction mixture overnight at an elevated temperature (e.g., 80-100 °C).
-
After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired derivative.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a fundamental technique for confirming the structure of this compound.
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum shows characteristic signals for the aromatic protons. A triplet at δ 7.98 ppm (t, J = 1.8 Hz, 1H), a doublet of doublets at δ 7.84 ppm (dd, J₁ = 1.8 Hz, J₂ = 1.0 Hz, 1H), a triplet at δ 7.55 ppm (t, J = 8.0 Hz, 1H), and a doublet of triplets at δ 7.48 ppm (dt, J₁ = 8.0 Hz, J₂ = 1.0 Hz, 1H). The amine protons (SO₂NH₂) typically appear as a singlet.[2]
Computational Analysis Workflow
A typical workflow for the theoretical investigation of a molecule like this compound involves several key steps, from initial structure drawing to in-depth analysis of its electronic properties. This process provides a theoretical framework to understand and predict the molecule's behavior.
Caption: General workflow for computational analysis.
Molecular Structure and Geometry Optimization (Case Study: 4-Bromobenzenesulfonamide)
Disclaimer: The following computational data pertains to 4-Bromobenzenesulfonamide, the para-isomer of the target compound. This data is presented to illustrate the methodology and the nature of results from such an analysis due to the absence of published computational studies on this compound.
The molecular geometry of 4-Bromobenzenesulfonamide was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized structure provides key information on bond lengths and angles, which are fundamental to understanding the molecule's conformation and stability.
Optimized Geometric Parameters
The calculated bond lengths and angles represent the molecule's lowest energy conformation in the gaseous phase. These parameters are crucial for a precise understanding of the molecular structure.
| Bond Lengths | Value (Å) | Bond Angles | Value (˚) |
| C1-S7 | 1.772 | O8-S7-O9 | 120.4 |
| S7-O8 | 1.461 | O8-S7-N10 | 107.5 |
| S7-O9 | 1.461 | O9-S7-N10 | 107.5 |
| S7-N10 | 1.665 | O8-S7-C1 | 107.9 |
| N10-H11 | 1.011 | O9-S7-C1 | 107.9 |
| N10-H12 | 1.011 | N10-S7-C1 | 105.3 |
| C1-C2 | 1.399 | C2-C1-C6 | 119.5 |
| C2-C3 | 1.393 | C1-C2-C3 | 120.2 |
| C3-C4 | 1.391 | C2-C3-C4 | 120.1 |
| C4-C5 | 1.391 | C3-C4-C5 | 119.9 |
| C5-C6 | 1.393 | C4-C5-C6 | 120.1 |
| C4-Br13 | 1.915 | C5-C6-C1 | 120.2 |
| C2-H14 | 1.084 | Br13-C4-C3 | 119.9 |
| C3-H15 | 1.084 | Br13-C4-C5 | 119.9 |
| C5-H16 | 1.084 | S7-N10-H11 | 115.1 |
| C6-H17 | 1.084 | H11-N10-H12 | 112.1 |
Data derived from computational studies on 4-Bromobenzenesulfonamide.
Vibrational Spectroscopy Analysis (Case Study: 4-Bromobenzenesulfonamide)
Vibrational analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies can be compared with experimental data to validate the computational model.
Key Vibrational Frequencies and Assignments
The table below summarizes the most significant calculated vibrational frequencies for 4-Bromobenzenesulfonamide and their assignments based on Potential Energy Distribution (PED).
| Assignment | Calculated Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H Asymmetric Stretch | 3502 | Stretching |
| N-H Symmetric Stretch | 3395 | Stretching |
| C-H Stretch (Aromatic) | 3085 - 3050 | Stretching |
| C=C Stretch (Aromatic Ring) | 1575, 1472, 1389 | Stretching |
| SO₂ Asymmetric Stretch | 1365 | Stretching |
| SO₂ Symmetric Stretch | 1171 | Stretching |
| C-S Stretch | 829 | Stretching |
| C-Br Stretch | 620 | Stretching |
| SO₂ Wagging | 565 | Bending/Wagging |
| SO₂ Rocking | 475 | Bending/Rocking |
Data derived from computational studies on 4-Bromobenzenesulfonamide.
Electronic Properties Analysis
The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are critical for understanding its reactivity and potential as a drug candidate.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a measure of the molecule's excitability and stability.
-
HOMO: For sulfonamides, the HOMO is typically localized over the phenyl ring and the nitrogen atom of the sulfonamide group, indicating these are the primary sites for electrophilic attack.
-
LUMO: The LUMO is generally distributed over the sulfonyl group and the phenyl ring, suggesting these are the likely sites for nucleophilic attack.
-
Energy Gap: A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For 4-Bromobenzenesulfonamide, the calculated energies are:
-
EHOMO: -7.0 eV
-
ELUMO: -1.5 eV
-
Energy Gap (ΔE): 5.5 eV
This relatively large energy gap suggests that the molecule possesses good stability.
Caption: HOMO-LUMO energy gap diagram.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution around a molecule. It is used to predict sites of electrophilic and nucleophilic attack and to understand intermolecular interactions, such as hydrogen bonding.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are the most probable sites for electrophilic attack. In benzenesulfonamides, the oxygen atoms of the sulfonyl group are the most negative regions.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms, especially those attached to electronegative atoms (e.g., the N-H protons). These are the most likely sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Represent areas with near-zero potential, often found over the carbon atoms of the phenyl ring.
The MEP analysis is crucial for understanding how the molecule will interact with a biological receptor, guiding the design of compounds with improved binding characteristics.
Molecular Docking and Drug Development
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-protein interactions.
Methodology:
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and its energy is minimized.
-
Docking Simulation: A docking algorithm places the ligand into the active site of the protein in various conformations and orientations.
-
Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Benzenesulfonamide derivatives are well-known inhibitors of enzymes like carbonic anhydrases and various kinases. Docking studies of this compound and its derivatives against such targets can reveal critical interactions that inform the design of more potent inhibitors.
Caption: Molecular docking workflow overview.
Conclusion
References
Stability and Degradation of 3-Bromobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 3-Bromobenzenesulfonamide. The information presented herein is curated from established principles of organic chemistry and general findings from forced degradation studies of related sulfonamide and brominated aromatic compounds. While specific experimental data for this compound is limited in publicly available literature, this document outlines the expected chemical behavior, potential degradation products, and recommended experimental protocols for a thorough stability assessment.
Chemical Stability Profile
This compound is a solid crystalline substance with a melting point in the range of 151-156 °C. Like many aromatic sulfonamides, its stability is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding its degradation profile is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[1] These studies typically involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradation products for analytical method development without over-stressing the molecule to form irrelevant secondary products.[2][3]
Potential Degradation Pathways
Based on the chemical structure of this compound, which features a brominated benzene ring and a sulfonamide functional group, several degradation pathways can be anticipated under forced stress conditions.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for many pharmaceuticals. For this compound, both acidic and basic conditions can promote the cleavage of the sulfonamide bond.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfonamide nitrogen can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water. This leads to the cleavage of the C-S bond or S-N bond, although the S-N bond cleavage is more common for sulfonamides.
-
Base-Catalyzed Hydrolysis: In basic media, the sulfonamide proton can be abstracted, forming an anion. This can be followed by nucleophilic attack, leading to the cleavage of the sulfonamide linkage.
The primary degradation products from hydrolysis are expected to be 3-bromobenzenesulfonic acid and ammonia.
Oxidative Degradation
Oxidative stress, typically induced by reagents like hydrogen peroxide, can lead to several degradation products. The aromatic ring and the sulfonamide group are potential sites for oxidation. Oxidation of the sulfonamide group is a known degradation pathway for sulfonamide-containing drugs.[4] Additionally, the bromine atom can be substituted under certain oxidative conditions.
Photodegradation
Aromatic bromine compounds are known to be susceptible to photodegradation.[5] The primary photochemical reaction is typically the homolytic cleavage of the carbon-bromine bond, leading to the formation of a phenyl radical. This radical can then undergo various reactions, such as hydrogen abstraction from the solvent or reaction with oxygen. Reductive de-bromination is a major degradation pathway for brominated aromatic compounds under photolytic conditions.[5][6]
Thermal Degradation
At elevated temperatures, thermal decomposition can occur. For arylammonium sulfates, thermal decomposition can lead to the formation of aminobenzenesulfonic acids. While this compound is not an amine salt, thermal stress may still induce rearrangement or decomposition, potentially involving the sulfonamide group and the bromine substituent. Studies on sulfonamides in milk have shown that they can be very stable during pasteurization but can degrade at higher sterilization temperatures.[7]
Summary of Potential Degradation Products
The following table summarizes the potential degradation products of this compound under various stress conditions.
| Stress Condition | Potential Degradation Products | Chemical Formula |
| Acid/Base Hydrolysis | 3-Bromobenzenesulfonic acid | C₆H₅BrO₃S |
| Ammonia | NH₃ | |
| Oxidation | 3-Bromophenol | C₆H₅BrO |
| Benzenesulfonamide | C₆H₇NO₂S | |
| Hydroxylated derivatives | C₆H₆BrNO₃S | |
| Photolysis | Benzenesulfonamide | C₆H₇NO₂S |
| 3-Hydroxybenzenesulfonamide | C₆H₇NO₃S | |
| Thermolysis | Complex mixture of decomposition products | - |
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. These should be optimized based on the observed stability of the compound. A concentration of 1 mg/mL of the drug substance is often recommended for these studies.[3]
Hydrolytic Degradation Study
| Condition | Reagent | Temperature | Duration | Neutralization |
| Acidic | 0.1 M to 1 M HCl | Room Temperature, then 50-60 °C if no degradation | Up to 7 days | Neutralize with equivalent base (e.g., NaOH) |
| Basic | 0.1 M to 1 M NaOH | Room Temperature, then 50-60 °C if no degradation | Up to 7 days | Neutralize with equivalent acid (e.g., HCl) |
| Neutral | Water | Room Temperature, then 50-60 °C if no degradation | Up to 7 days | N/A |
Oxidative Degradation Study
| Reagent | Concentration | Temperature | Duration |
| Hydrogen Peroxide | 0.1% to 3.0% | Room Temperature | Up to 7 days |
Photostability Study
| Light Source | Exposure | Temperature |
| Option 1 | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | Controlled to minimize thermal degradation |
| Option 2 | Exposure in a calibrated light chamber. | Controlled to minimize thermal degradation |
A control sample should be protected from light to assess the contribution of thermal degradation.
Thermal Degradation Study
| Condition | Temperature | Duration |
| Solid State | 60 °C, 80 °C, or higher (below melting point) | Up to 7 days |
| Solution State | 60 °C, 80 °C | Up to 7 days |
Visualization of Degradation Pathways and Experimental Workflow
The following diagrams illustrate the potential degradation pathways and a general workflow for a forced degradation study.
Conclusion
While specific degradation kinetics and definitive pathways for this compound require experimental verification, this guide provides a robust framework for initiating such stability studies. The anticipated degradation pathways primarily involve the cleavage of the sulfonamide bond and the carbon-bromine bond. A systematic forced degradation study, as outlined, will be instrumental in developing a validated stability-indicating analytical method, which is a regulatory requirement for pharmaceutical products. Further investigation using techniques like HPLC for separation and mass spectrometry for identification of degradation products is essential to fully elucidate the degradation profile of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Bromobenzenesulfonamide: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-bromobenzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the experimental protocols and presents key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data is summarized in clear, tabular formats for ease of comparison and interpretation. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the characterization process, adhering to specified design constraints for clarity and accessibility.
Introduction
This compound is an organic compound with the molecular formula C₆H₆BrNO₂S.[1] As a sulfonamide derivative, it belongs to a class of compounds with significant interest in medicinal chemistry and materials science.[2] Accurate structural elucidation and purity assessment are critical for its application in research and development. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and chemical environment of the atoms within the molecule. This guide outlines the standard spectroscopic methods used to characterize this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Data
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The spectrum for this compound in DMSO-d₆ typically shows signals in the aromatic region.[3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.97 | t | 1.9 | 1H | Aromatic H |
| 7.84-7.80 | m | - | 2H | Aromatic H |
| 7.54 | t | 7.9 | 1H | Aromatic H |
| 7.50 | bs | - | 2H | -NH₂ |
Table 1: ¹H NMR data for this compound.[3] (t = triplet, m = multiplet, bs = broad singlet)
¹³C NMR Data
Carbon NMR provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is often used to simplify the spectrum.[4]
| Chemical Shift (δ) ppm | Assignment |
| 144.0 | C-S |
| 135.9 | C-Br |
| 134.2 | Aromatic C-H |
| 131.0 | Aromatic C-H |
| 129.8 | Aromatic C-H |
| 125.5 | Aromatic C-H |
Table 2: Representative ¹³C NMR data for a similar brominated sulfonamide structure.[5] Note: Specific ¹³C NMR data for this compound was not available in the search results, so data for a closely related compound is provided for illustrative purposes.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy Data
The IR spectrum shows absorption bands corresponding to the vibrational modes of specific bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3327 | Strong | N-H stretch (sulfonamide) |
| 3060 | Medium | Aromatic C-H stretch |
| 1546 | Strong | C=C stretch (aromatic ring) |
| 1377 | Strong | S=O asymmetric stretch |
| 1155 | Strong | S=O symmetric stretch |
| 766 | Strong | C-Br stretch |
| 684 | Strong | C-S stretch |
Table 3: Key IR absorption bands for this compound.[6]
Raman Spectroscopy Data
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds.
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| 3070 | Medium | Aromatic C-H stretch |
| 1570 | Strong | C=C stretch (aromatic ring) |
| 1003 | Strong | Ring breathing mode |
| 730 | Medium | C-S stretch |
| 350 | Strong | C-Br stretch |
Table 4: Prominent Raman shifts for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 235/237 | - | [M]⁺ (isotopic pattern for Br) |
| 235.98 | - | [M-H]⁻ (in ESI)[3] |
| 156/158 | - | [M-SO₂NH₂]⁺ |
| 76 | - | [C₆H₄]⁺ |
Table 5: Mass spectrometry data for this compound. The presence of bromine results in a characteristic M/M+2 isotopic pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted benzene derivatives like this compound, the spectrum is expected to show characteristic absorption bands.
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~210 | High | π → π* (E2-band) |
| ~265 | Low-Medium | π → π* (B-band, benzenoid) |
Table 6: Expected UV-Vis absorption for this compound in a non-polar solvent.[7] These are typical values for substituted benzenes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.[5]
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR Acquisition: Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required.[4] Broadband proton decoupling is employed to simplify the spectrum and enhance the signal.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.[1] A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[8]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[1]
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Raman Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.[1][9]
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 200 to 3500 cm⁻¹.[10]
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of compound.[3]
-
Data Acquisition: The sample solution is infused into the ESI source. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragment ions. Both positive and negative ion modes can be used.[3]
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically < 1.5).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrum is recorded over a wavelength range of approximately 200-400 nm. A baseline is recorded using a cuvette containing only the solvent.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic characterization of this compound.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Logical relationship of spectroscopic data for structure confirmation.
References
- 1. 3-Bromobenzene-1-sulfonamide | C6H6BrNO2S | CID 2734765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 89599-01-9 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
A Technical Guide to 3-Bromobenzenesulfonamide: Commercial Availability, Purity, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and purity of 3-Bromobenzenesulfonamide, a key intermediate in pharmaceutical research and development. This document outlines standard analytical and purification protocols and illustrates its application in the synthesis of bioactive molecules.
Commercial Availability and Purity
This compound (CAS No. 89599-01-9) is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in research-grade purities, generally ranging from 97% to over 98%. The most common analytical method cited by suppliers for purity assessment is Gas Chromatography (GC).
Below is a summary of representative commercial sources and their stated purity levels for this compound.
| Supplier | Stated Purity | Analytical Method |
| Thermo Scientific Chemicals | 97% | ≥96.0% (GC) |
| Sigma-Aldrich | 97% | Not Specified |
| TCI America | >98.0% | GC |
| Oakwood Chemical | Not Specified | Not Specified |
| Abound Chem | 98% | Not Specified |
Experimental Protocols
Synthesis of this compound
A standard laboratory-scale synthesis of this compound involves the reaction of 3-bromobenzenesulfonyl chloride with an ammonia solution.
Procedure:
-
Under ice bath conditions, dissolve 3-bromobenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as dichloromethane.
-
Slowly add a concentrated aqueous ammonia solution (e.g., 25%) to the stirred solution.
-
Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for approximately 30 minutes.
-
Gradually warm the mixture to room temperature and continue stirring for several hours (typically 6 hours) to ensure the completion of the reaction.
-
The resulting solid precipitate is collected by vacuum filtration.
-
The collected solid is washed thoroughly with water to remove any remaining salts.
-
The product is then dried under vacuum to yield crude this compound as a white to off-white solid.[1]
Purification by Recrystallization
Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical for achieving high purity and yield. A mixed solvent system is often effective for sulfonamides.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., ethanol or acetone).
-
While the solution is still hot, add a "poor" solvent in which the compound is less soluble (e.g., water or hexanes) dropwise until the solution becomes slightly turbid.
-
If turbidity persists, add a small amount of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Purity Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of this compound and identifying any impurities. A reverse-phase HPLC method is typically suitable.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent like acetonitrile is commonly used. For example, a gradient from a higher aqueous composition to a higher organic composition can be employed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, for instance, 220-260 nm.
-
Sample Preparation: A known concentration of the this compound sample is prepared in the mobile phase or a compatible solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and assessing its purity.
Procedure:
-
Dissolve a small amount of the sample in a deuterated solvent, such as DMSO-d₆.
-
Acquire the ¹H NMR spectrum.
-
The expected chemical shifts for this compound in DMSO-d₆ are approximately:
-
δ 7.97 (t, 1H)
-
δ 7.84-7.80 (m, 2H)
-
δ 7.54 (t, 1H)
-
δ 7.50 (br s, 2H, -SO₂NH₂)[1]
-
Application in Drug Discovery: Synthesis of Carbonic Anhydrase Inhibitors
This compound serves as a valuable building block in the synthesis of various pharmaceutical agents, particularly carbonic anhydrase inhibitors. These inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrase. The bromo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions to generate a library of analogues for structure-activity relationship (SAR) studies.
Below is a diagram illustrating a generalized workflow for the synthesis of a carbonic anhydrase inhibitor using this compound as a key starting material.
Caption: Synthetic workflow for a carbonic anhydrase inhibitor.
References
Methodological & Application
Application Notes and Protocols: The Role of 3-Bromobenzenesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzenesulfonamide is a versatile bifunctional molecule that serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its structure, featuring a reactive bromine atom and a sulfonamide moiety, allows for diverse chemical modifications, making it a key intermediate in the development of compounds targeting a wide range of biological targets. The bromine atom can be readily functionalized through various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The sulfonamide group is a well-established pharmacophore known to interact with numerous enzymes, often by acting as a zinc-binding group. This document provides detailed application notes on the use of this compound in medicinal chemistry, along with experimental protocols for the synthesis and evaluation of its derivatives.
Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas, including oncology, infectious diseases, and neurology. The following sections detail its application in the development of enzyme inhibitors and anticonvulsant agents.
Enzyme Inhibition
The sulfonamide moiety of this compound is a key feature for its use in designing enzyme inhibitors. It can act as a transition-state analog or bind to metal ions within the enzyme's active site.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are a well-known class of CA inhibitors. While specific data for this compound derivatives is limited, structurally related benzenesulfonamides have demonstrated potent inhibitory activity against various CA isoforms.
Quantitative Data: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference Compound | Kᵢ (nM) |
| 1 | hCA I | 28.5 | Acetazolamide (AAZ) | 250 |
| 1 | hCA II | 2.2 | Acetazolamide (AAZ) | 12 |
| 4c | hCA IX | 8.5 | Acetazolamide (AAZ) | 25.8 |
| 15 | hCA IX | 6.1 | Acetazolamide (AAZ) | 25.8 |
| 10d | hCA I | 6.2 | Acetazolamide (AAZ) | 250 |
| 15 | hCA II | 3.3 | Acetazolamide (AAZ) | 12.1 |
Note: The data presented is for structurally related benzenesulfonamide derivatives and should be considered indicative of the potential of this compound analogs.[1][2]
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Benzenesulfonamide-containing compounds have been developed as kinase inhibitors. For instance, derivatives targeting Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase, have shown potential as anticancer agents.[3] The NGF-TrkA signaling pathway is crucial in the development and progression of several cancers.[4][5][6][7]
Quantitative Data: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| AL106 | U87 (Glioblastoma) | 58.6 | Cisplatin | 53 |
| 12d | MDA-MB-468 (Breast Cancer) | 3.99 | - | - |
| 12i | MDA-MB-468 (Breast Cancer) | 1.48 | - | - |
| 5i | SK-N-MC (Neuroblastoma) | 25.2 | Etoposide | 33.4 |
| 5i | T-47D (Breast Cancer) | 19.7 | Etoposide | - |
Note: The data presented is for structurally related benzenesulfonamide derivatives and should be considered indicative of the potential of this compound analogs.[3][5][8]
Antimicrobial Activity
The sulfonamide scaffold is historically significant in the development of antimicrobial agents. While specific examples of this compound derivatives with potent antimicrobial activity are not extensively documented in the available search results, the general class of benzenesulfonamides has been explored for this purpose. The data below is for illustrative purposes, showing the potential of this chemical class.
Quantitative Data: Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| III | 50 | >200 | 100 |
| IV | 100 | >200 | >200 |
| VI | 100 | >200 | 100 |
Note: The data presented is for structurally related benzofuran derivatives containing a sulfonamide moiety and should be considered indicative of the potential of this compound analogs.[9]
Anticonvulsant Activity
Benzenesulfonamide derivatives have been investigated for their anticonvulsant properties. The mechanism of action is often attributed to the inhibition of carbonic anhydrase isoforms in the brain or modulation of ion channels.
Quantitative Data: Anticonvulsant Activity of Benzenesulfonamide Derivatives
| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) |
| 10 | 7.6 | - | >500 |
| 11 | 9.9 | - | >500 |
| 15 | 9.4 | - | >500 |
| 6d | 15.8 | 14.1 | >300 |
Note: The data presented is for structurally related benzenesulfonamide derivatives and should be considered indicative of the potential of this compound analogs.[10][11]
Experimental Protocols
Synthesis of 3-Bromo-N-(pyridin-2-yl)benzenesulfonamide (A Representative Derivative)
This protocol describes a general method for the synthesis of N-substituted 3-bromobenzenesulfonamides, exemplified by the synthesis of 3-bromo-N-(pyridin-2-yl)benzenesulfonamide.
Materials:
-
3-Bromobenzenesulfonyl chloride
-
2-Aminopyridine
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.1 eq) in a minimal amount of dichloromethane to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-bromo-N-(pyridin-2-yl)benzenesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol outlines a common method for determining the inhibitory activity of compounds against carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX)
-
Test compound (dissolved in DMSO)
-
CO₂-saturated water
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Phenol red indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Equilibrate the two syringes of the stopped-flow instrument to the desired temperature (e.g., 25 °C).
-
Fill one syringe with the CA enzyme solution in the buffer containing phenol red indicator and the test compound at various concentrations.
-
Fill the second syringe with the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the color change of the phenol red indicator at a specific wavelength (e.g., 557 nm).
-
Record the initial rate of the uncatalyzed reaction (in the absence of the enzyme).
-
Record the initial rates of the enzyme-catalyzed reaction in the absence and presence of various concentrations of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., U87, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway Diagram
TrkA Signaling Pathway in Cancer
Derivatives of benzenesulfonamide have been identified as inhibitors of TrkA, a receptor tyrosine kinase. The binding of Nerve Growth Factor (NGF) to TrkA leads to its dimerization and autophosphorylation, activating downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. These pathways promote cell proliferation, survival, and invasion. Inhibition of TrkA by small molecules can block these oncogenic signals.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its derivatives have the potential to be developed into potent therapeutic agents for a variety of diseases. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel this compound-based compounds. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of new and effective drugs.
References
- 1. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 5. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses and evaluation of anticonvulsant profile and teratogenicity of novel amide derivatives of branched aliphatic carboxylic acids with 4-aminobenzensulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Synthesis of Novel Sulfonamides Using 3-Bromobenzenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzenesulfonamide is a versatile starting material for the synthesis of novel sulfonamide derivatives. The presence of the bromine atom at the meta-position of the benzene ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino moieties, respectively, leading to the generation of diverse chemical libraries for drug discovery and development. Sulfonamides are a well-established class of pharmacophores known to exhibit a broad range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This document provides detailed protocols for the synthesis of novel sulfonamides from this compound and presents representative data on their potential biological activities.
Synthetic Pathways
The core strategy for diversifying this compound involves the palladium-catalyzed formation of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds at the C3 position.
Experimental Protocols
Protocol 1: Synthesis of 3-Arylbenzenesulfonamides via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. The reaction conditions are based on established procedures for similar aryl bromides and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (solvent mixture)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-arylbenzenesulfonamide.
Protocol 2: Synthesis of 3-(Amino)benzenesulfonamides via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with primary or secondary amines. The choice of ligand and base is crucial and may need to be optimized for specific amine coupling partners.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction and Drying: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-(amino)benzenesulfonamide.
Data Presentation
The following tables summarize representative biological activity data for 3-substituted benzenesulfonamide derivatives, which are structurally related to the compounds synthesized using the protocols above. This data is intended to provide an indication of the potential therapeutic applications of these novel sulfonamides.
Table 1: Representative Anticancer Activity of 3-Substituted Benzenesulfonamide Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides | A549 (Lung) | 1.98 - 8.48 | [1][2] |
| HeLa (Cervical) | 1.99 - 9.12 | [1][2] | |
| MCF-7 (Breast) | 2.12 - 7.82 | [1][2] | |
| Du-145 (Prostate) | 2.12 - 9.01 | [1][2] | |
| Benzenesulfonamide-bearing Imidazole Derivatives | IGR39 (Melanoma) | 27.8 ± 2.8 | [3] |
| MDA-MB-231 (Breast) | 20.5 ± 3.6 | [3] |
Table 2: Representative Antimicrobial Activity of 3-Substituted Benzenesulfonamide Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3-Amino-4-hydroxy-N-phenylbenzenesulfonamide derivative | S. aureus | 6.63 | [4] |
| 3-Amino-4-hydroxy-N-phenylbenzenesulfonamide derivative | E. coli | 6.72 | [4] |
| Aromatic disulfonamides | S. aureus | >100 | [5][6] |
| B. cereus | >100 | [5][6] | |
| E. coli | >100 | [5][6] |
Table 3: Representative Enzyme Inhibition Data for 3-Substituted Benzenesulfonamide Derivatives
| Compound Class | Enzyme | Kᵢ (nM) or IC₅₀ (µM) | Reference |
| Benzenesulfonamide-triazole conjugates | Carbonic Anhydrase I | 604.8 - 9938.3 nM (Kᵢ) | [7] |
| Carbonic Anhydrase II | - | [7] | |
| Carbonic Anhydrase IX | - | [5][7] | |
| Carbonic Anhydrase XII | 0.8 - 12.4 nM (Kᵢ) | [5] | |
| Benzenesulfonamide derivatives | PI3K/mTOR | - | [8] |
| 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides | Carbonic Anhydrase VII | Subnanomolar (Kᵢ) | [9] |
| Benzenesulfonamide-substituted imidazoles | TGF-β Type 1 Receptor Kinase | >90% inhibition at 0.5 µM | [10] |
Potential Signaling Pathway Modulation
Based on the representative enzyme inhibition data, novel sulfonamides derived from this compound have the potential to modulate key signaling pathways implicated in various diseases. For instance, inhibition of carbonic anhydrases (CAs) , particularly tumor-associated isoforms like CA IX and CA XII, can disrupt pH regulation in cancer cells, leading to apoptosis. Inhibition of kinases such as PI3K, mTOR, and TGF-β type 1 receptor kinase can interfere with cell growth, proliferation, and survival pathways that are often dysregulated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-Phenylbenzenesulfonamide|CAS 1678-25-7|RUO [benchchem.com]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 3-Bromobenzenesulfonamide with various partners. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The following sections detail the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering step-by-step procedures and expected outcomes based on available literature.
Suzuki-Miyaura Coupling: Synthesis of 3-Arylbenzenesulfonamides
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids provides access to a diverse library of 3-arylbenzenesulfonamide derivatives.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 88 |
| 4 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | THF/H₂O | 90 | 12 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed experimental protocol for the Suzuki-Miyaura coupling of 3-bromobenzoic acid, a closely related substrate, can be adapted for this compound.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (see table for examples)
-
Ligand (if required, see table for examples)
-
Base (2.0-3.0 mmol, 2.0-3.0 equiv, see table for examples)
-
Degassed Solvent (see table for examples)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the corresponding arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 3-arylbenzenesulfonamide.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzenesulfonamide with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 3-Bromobenzenesulfonamide with a variety of boronic acids. This palladium-catalyzed carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the efficient construction of 3-arylbenzenesulfonamides. These structures are prevalent in medicinal chemistry and drug discovery, serving as key intermediates and final active pharmaceutical ingredients.
The following protocols are based on established methodologies and provide a robust starting point for reaction optimization and library synthesis. Detailed experimental procedures, a summary of reaction outcomes with various boronic acids, and visualizations of the reaction workflow and mechanism are included to facilitate successful implementation in a laboratory setting.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the 3-arylbenzenesulfonamide product, regenerating the Pd(0) catalyst to continue the cycle.
Illustrative Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with a selection of commercially available boronic acids under typical reaction conditions. Please note that yields are based on analogous reactions and may vary depending on the specific reaction conditions and scale.
| Entry | Boronic Acid | Product | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzenesulfonamide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzenesulfonamide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 12 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzenesulfonamide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 16 | 75-85 |
| 4 | 3-Cyanophenylboronic acid | 3-(3-Cyanophenyl)benzenesulfonamide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 18 | 60-70 |
| 5 | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)benzenesulfonamide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 12 | 70-80 |
| 6 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)benzenesulfonamide | Pd(dppf)Cl₂ | K₃PO₄ | DME/H₂O | 24 | 50-65 |
Experimental Protocols
This section provides a detailed protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Reflux condenser or sealed tube
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and equipment for workup and purification
Experimental Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a clean, oven-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. Subsequently, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 equiv.).
-
Reaction: If using a round-bottom flask, attach a reflux condenser under the inert atmosphere. Heat the reaction mixture to 80-100 °C with vigorous stirring. If using a sealed tube, ensure it is properly sealed before heating.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-arylbenzenesulfonamide.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and boronic acids may be irritating and should be handled with care.
-
Reactions under pressure in sealed tubes should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in pharmaceutical and materials science, where arylamine moieties are prevalent. The reaction's broad substrate scope and functional group tolerance offer a significant advantage over classical methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, which often necessitate harsh reaction conditions and have limited applicability.[1][2] This document provides detailed protocols and application notes for the Buchwald-Hartwig amination of 3-Bromobenzenesulfonamide, a key intermediate in the synthesis of various biologically active compounds.
Reaction Principle and Mechanism
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][3][4] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) complex.[1][2]
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[4][5]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are adapted from established procedures for the Buchwald-Hartwig amination of similar aryl bromides and serve as a robust starting point for the amination of this compound.[6] Optimization may be required for specific amine coupling partners.
General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Protocol:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 eq) and the desired amine (1.1 - 1.5 eq).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling a gentle stream of argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the indicated time (typically 12-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-aminobenzenesulfonamide.
Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which can be applied to this compound.[6]
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~90 |
| 4 | Secondary Amine | Pd(OAc)₂ (1-2) | P(t-Bu)₃ (2-4) | NaOtBu | Toluene | RT - 70 | 12-24 | 80-98 |
Note: Yields are highly dependent on the specific amine substrate and reaction optimization. The conditions provided are a starting point for developing a robust protocol for the amination of this compound.
Concluding Remarks
The Buchwald-Hartwig amination offers an efficient and versatile method for the synthesis of N-aryl sulfonamides from this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific amine coupling partner. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to successfully implement this powerful synthetic transformation.
References
Application Notes and Protocols for N-alkylation and N-arylation of 3-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation and N-arylation of 3-bromobenzenesulfonamide, a key transformation in the synthesis of diverse sulfonamide derivatives for pharmaceutical and agrochemical research. The methodologies outlined below are based on established synthetic strategies, including classical N-alkylation with alkyl halides, manganese-catalyzed N-alkylation with alcohols, palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann-type reactions for N-arylation.
N-Alkylation of this compound
The introduction of alkyl groups onto the nitrogen atom of this compound can be achieved through several methods. Below are protocols for two common approaches: classical N-alkylation with alkyl halides and a more recent manganese-catalyzed method using alcohols as alkylating agents.
Protocol 1: N-Alkylation using Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using alkyl halides in the presence of a base.
Experimental Protocol:
-
To a dry round-bottom flask, add this compound (1.0 eq.), the desired alkyl halide (1.1-1.5 eq.), and a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).
-
The reaction mixture is stirred at room temperature or heated to 50-80 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkyl-3-bromobenzenesulfonamide.
Protocol 2: Manganese-Catalyzed N-Alkylation using Alcohols
This method utilizes a manganese catalyst for the N-alkylation of sulfonamides with alcohols, which are considered greener alkylating agents. This "borrowing hydrogen" approach generates water as the only byproduct.[1]
Experimental Protocol:
-
In a glovebox, a reaction vessel is charged with this compound (1.0 eq.), the alcohol (1.0-1.2 eq.), a manganese(I) PNP pincer precatalyst (e.g., [Mn(CO)₂(PNP)]) (1-5 mol%), and a base such as potassium carbonate (K₂CO₃) (10-20 mol%).[1]
-
Anhydrous, degassed xylenes are added as the solvent.
-
The vessel is sealed and heated to 130-150 °C for 12-24 hours.[1]
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The resulting residue is purified by flash column chromatography on silica gel to yield the N-alkylated product.[1]
Quantitative Data for N-Alkylation of Representative Benzenesulfonamides
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 50 | 24 | Good to Excellent | [2] |
| 2 | Benzyl alcohol | K₂CO₃ | Xylenes | 150 | 24 | 86 | [1] |
| 3 | 4-Methoxybenzyl alcohol | K₂CO₃ | Xylenes | 150 | 24 | 92 | [1] |
| 4 | 1-Pentanol | K₂CO₃ | Xylenes | 150 | 24 | 78 | [1] |
Note: The data presented are for structurally similar benzenesulfonamides and serve as a general guide. Yields for this compound are expected to be in a similar range.
N-Arylation of this compound
The formation of a carbon-nitrogen bond between an aromatic ring and the sulfonamide nitrogen is a crucial step in the synthesis of many biologically active compounds. The two most prominent methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[3][4][5] This protocol outlines the coupling of this compound with arylboronic acids.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(OAc)₂ or a pre-catalyst (1-5 mol%), and a suitable phosphine ligand (e.g., BINAP, XPhos) (1.2-1.5 eq. relative to palladium).[6]
-
Add a base, typically cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous and degassed solvent (e.g., toluene or dioxane) is added.
-
The reaction mixture is heated to 80-110 °C for 12-24 hours.
-
After cooling, the mixture is diluted with an organic solvent and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to give the N-aryl-3-bromobenzenesulfonamide.
Protocol 4: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[7] Modern protocols often employ ligands to facilitate the reaction under milder conditions.[8]
Experimental Protocol:
-
A mixture of this compound (1.0 eq.), the aryl halide (typically an iodide or bromide) (1.2 eq.), a copper(I) salt such as CuI (10-20 mol%), and a ligand (e.g., N,N'-dimethylethylenediamine, L-proline) (20-40 mol%) is placed in a reaction vessel.[8]
-
A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq.), is added.
-
Anhydrous solvent, such as dioxane or DMF, is added.[8]
-
The vessel is sealed, and the mixture is heated to 100-140 °C for 24-48 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Quantitative Data for N-Arylation of Representative Benzenesulfonamides
| Entry | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | CuI | N,N'-DMEDA | KF/Al₂O₃ | Dioxane | 100 | 24 | 95 | [8] |
| 2 | Phenylboronic acid | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | Good | [6] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | Good | [6] |
| 4 | 2-Bromopyridine | CuI | N,N'-DMEDA | KF/Al₂O₃ | Dioxane | 100 | 24 | 88 | [8] |
Note: The data presented are for structurally similar benzenesulfonamides and serve as a general guide. Yields for this compound are expected to be in a similar range.
Visualizations
Caption: General scheme for N-alkylation of this compound.
Caption: General scheme for N-arylation of this compound.
Caption: General experimental workflow for N-alkylation and N-arylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
Application of 3-Bromobenzenesulfonamide in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzenesulfonamide is a versatile building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its chemical structure offers multiple reaction sites for diversification, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The sulfonamide moiety provides a critical hydrogen bonding group that can interact with the hinge region of kinase active sites. This application note provides detailed protocols for the synthesis of kinase inhibitors using this compound and highlights its application in targeting key signaling pathways implicated in cancer.
Key Synthetic Strategies
The functionalization of the this compound core primarily relies on modern catalytic cross-coupling reactions. These methods offer high efficiency and broad functional group tolerance, making them ideal for medicinal chemistry applications.
-
Suzuki-Miyaura Coupling: This reaction is employed to form carbon-carbon bonds by coupling the aryl bromide with a variety of boronic acids or esters. This allows for the introduction of diverse aromatic and heteroaromatic scaffolds, which can be tailored to occupy specific pockets within the kinase active site.
-
Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, enabling the coupling of this compound with a wide array of primary and secondary amines, including anilines and heterocyclic amines. This is particularly useful for installing moieties that can interact with the solvent-exposed regions of the kinase or form additional hydrogen bonds.
Application Example: Synthesis of PLK4 and CDK2 Kinase Inhibitors
This section details the synthesis of potent inhibitors of Polo-like kinase 4 (PLK4) and Cyclin-dependent kinase 2 (CDK2), demonstrating the utility of this compound as a starting material.
Synthesis of a PLK4 Inhibitor Intermediate
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and is a validated target in oncology. Overexpression of PLK4 is associated with tumorigenesis and poor prognosis in several cancers. The following protocol describes the synthesis of a key intermediate for a series of potent PLK4 inhibitors.
Experimental Protocol: Synthesis of N-(1H-Indazol-6-yl)-3-aminobenzenesulfonamide
This protocol outlines a two-step synthesis starting from this compound.
Step 1: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1 equivalent)
-
6-Aminoindazole (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium Carbonate (Cs₂CO₃) (2 equivalents)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 6-aminoindazole, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield N-(1H-Indazol-6-yl)-3-bromobenzenesulfonamide.
-
Step 2: Conversion of Bromo to Amino Group (via a nitration/reduction sequence as a viable alternative to direct amination of the bromo group)
A common strategy to introduce an amino group at the 3-position is through nitration followed by reduction, as direct amination of the bromo group in the presence of the sulfonamide and indazole moieties can be challenging. A more direct approach would be a second Buchwald-Hartwig amination using an ammonia equivalent, though this can be technically demanding. The following is a more classical and robust approach.
-
Materials:
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
-
Procedure (Nitration):
-
Cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add N-(1H-Indazol-6-yl)-3-bromobenzenesulfonamide to the cooled sulfuric acid with stirring.
-
Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the nitro-intermediate.
-
-
Procedure (Reduction):
-
Suspend the nitro-intermediate in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction and filter through Celite, washing with hot ethanol.
-
Concentrate the filtrate and purify the residue by column chromatography to yield N-(1H-Indazol-6-yl)-3-aminobenzenesulfonamide.
-
Synthesis of a CDK2 Inhibitor Scaffold
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. The following protocol describes the synthesis of a core scaffold for CDK2 inhibitors using a Suzuki-Miyaura coupling approach.
Experimental Protocol: Synthesis of 3-(Pyridin-4-yl)benzenesulfonamide
-
Materials:
-
This compound (1 equivalent)
-
Pyridine-4-boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium Carbonate (Na₂CO₃) (2 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound, pyridine-4-boronic acid, and sodium carbonate in a mixture of DME and water (3:1).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 85 °C and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(Pyridin-4-yl)benzenesulfonamide.
-
Quantitative Data
The following tables summarize the inhibitory activities of representative kinase inhibitors derived from benzenesulfonamide scaffolds.
| Compound ID | Target Kinase | IC₅₀ (nM)[1] | Cell-based Assay (MCF-7) IC₅₀ (µM)[1] |
| K22 | PLK4 | 0.1 | 1.3 |
| Centrinone | PLK4 | - | 4.8 |
| Compound ID | Target Kinase | IC₅₀ (µM)[2] |
| O⁶-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine | CDK2 | 0.21 |
| 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide | CDK2 | 0.21 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for the synthesis and screening of kinase inhibitors derived from this compound.
References
Application Notes and Protocols: 3-Bromobenzenesulfonamide Derivatives as Potential Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research on the antibacterial potential of a broad series of 3-Bromobenzenesulfonamide derivatives is limited in publicly available scientific literature. Therefore, these application notes and protocols are based on established methodologies for the synthesis and evaluation of structurally related halogenated benzenesulfonamides. The provided data and protocols for analogous compounds serve as a representative guide for the investigation of this compound derivatives.
Introduction
Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a valuable scaffold in the development of new therapeutic agents. Their mechanism of action primarily involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to folic acid, which is vital for DNA, RNA, and protein synthesis in bacteria.[1] This bacteriostatic action makes the sulfonamide core a compelling starting point for the design of novel antibacterial compounds.
The incorporation of a bromine atom at the meta-position of the benzenesulfonamide scaffold introduces specific physicochemical properties, such as increased lipophilicity and altered electronic characteristics, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. This document provides a detailed guide for the synthesis, characterization, and antibacterial evaluation of this compound derivatives, leveraging protocols and data from analogous halogenated benzenesulfonamides.
Quantitative Data on Analogous Halogenated Benzenesulfonamide Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various halogenated benzenesulfonamide derivatives against a panel of clinically relevant bacteria. This data is provided to illustrate the potential antibacterial efficacy of this class of compounds.
Table 1: MIC of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide Derivatives against Gram-Positive Bacteria
| Compound ID | R Group | S. aureus ATCC 43300 (MRSA) MIC (µg/mL) | S. aureus ATCC 25923 (MSSA) MIC (µg/mL) | B. subtilis ATCC 6633 MIC (µg/mL) |
| 1 | 4-Fluorobenzyl | 8 | 4 | 8 |
| 2 | 4-Chlorobenzyl | 4 | 4 | 4 |
| 3 | 4-Bromobenzyl | 8 | 8 | 8 |
| 4 | 2,4-Dichlorobenzyl | 4 | 4 | 4 |
Data adapted from studies on analogous 4-chlorobenzenesulfonamide derivatives.
Table 2: MIC of Halogenated Thiopyrimidine-Benzenesulfonamide Derivatives
| Compound ID | Halogen Substitution | S. aureus ATCC 6538 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| 5 | 4-Fluoro | 15.62 | 31.25 | 62.5 |
| 6 | 4-Chloro | 7.81 | 15.62 | 31.25 |
| 7 | 2,4-Dichloro | 7.81 | 15.62 | 15.62 |
Data adapted from studies on analogous halogenated benzenesulfonamide derivatives.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and antibacterial evaluation of this compound derivatives, based on established procedures for analogous compounds.
Protocol 1: Synthesis of N-substituted-3-Bromobenzenesulfonamide Derivatives
This protocol describes a general two-step synthesis of N-substituted this compound derivatives.
Step 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzenesulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Condition: Cool the solution to 0°C using an ice bath.
-
Addition of Amine: Slowly add an excess of aqueous ammonia (e.g., 28-30% solution) or a solution of the desired primary or secondary amine (2.2 equivalents) to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: After the reaction is complete (monitored by TLC), acidify the mixture with dilute HCl. The product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: N-Alkylation/Arylation of this compound
-
Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2 equivalents).
-
Addition of Halide: Add the desired alkyl or aryl halide (1.1 equivalents) to the mixture.
-
Reaction Condition: Heat the reaction mixture to 60-80°C and stir for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: In Vitro Antibacterial Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of sulfonamides via competitive inhibition of DHPS.
Experimental Workflow
Caption: General workflow for synthesis and antibacterial evaluation.
Structure-Activity Relationship (SAR) Insights
Based on studies of analogous halogenated benzenesulfonamide derivatives, the following SAR insights can be inferred and could guide the design of novel this compound-based antibacterial agents:
-
Nature and Position of Halogen: The presence of a halogen on the benzene ring is often associated with enhanced antibacterial activity. The order of activity can vary depending on the specific scaffold and the bacterial strain, but chloro and fluoro substituents have shown significant potency. The position of the halogen also plays a crucial role, with para- and meta-substitutions often being favorable.
-
N-Substitution on the Sulfonamide: The nature of the substituent on the sulfonamide nitrogen (N1) is a critical determinant of activity. Introduction of various alkyl, aryl, or heterocyclic moieties can modulate the compound's lipophilicity, steric profile, and ability to interact with the target enzyme. In many cases, the presence of a free N-H group is important for activity, but N-substitution can lead to derivatives with improved properties.
-
Substitution on the Aromatic Ring: Besides the halogen, other substituents on the benzenesulfonamide ring can influence activity. Electron-withdrawing groups can sometimes enhance potency, while bulky groups may be detrimental due to steric hindrance at the enzyme's active site.
Conclusion
This compound derivatives represent a promising, yet underexplored, class of potential antibacterial agents. By leveraging the established knowledge of other halogenated benzenesulfonamides, researchers can efficiently synthesize and evaluate novel compounds based on this scaffold. The protocols and data presented in these application notes provide a solid foundation for initiating such investigations. Further studies focusing on the synthesis of a diverse library of this compound derivatives and their systematic evaluation against a broad panel of bacterial pathogens are warranted to fully elucidate their therapeutic potential and establish a comprehensive structure-activity relationship.
References
Application Notes and Protocols for the Synthesis of N-Substituted 3-Bromobenzenesulfonamides
Introduction
N-substituted sulfonamides are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The 3-bromobenzenesulfonamide scaffold is of particular interest as it provides a reactive handle—the bromine atom—for further molecular diversification through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This document provides a detailed protocol for the synthesis of N-substituted 3-bromobenzenesulfonamides via the reaction of 3-bromobenzenesulfonyl chloride with primary or secondary amines.
Core Reaction Scheme
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]
General Reaction: 3-Br-C₆H₄SO₂Cl + R¹R²NH + Base → 3-Br-C₆H₄SO₂NR¹R² + Base·HCl
Experimental Protocols
This section details the methodology for the synthesis of N-substituted 3-bromobenzenesulfonamides. The protocol is exemplified by the synthesis of N-benzyl-3-bromobenzenesulfonamide.
Materials and Reagents
-
3-Bromobenzenesulfonyl chloride
-
Benzylamine (or other primary/secondary amine)
-
Pyridine (or other suitable base like triethylamine or NaOH)
-
Dichloromethane (DCM), anhydrous
-
1.5N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Protocol 1: Synthesis of N-Benzyl-3-bromobenzenesulfonamide
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq.) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.2 eq.) to the solution and stir for 5 minutes.
-
Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and acidify with 1.5N HCl to a pH of 5-6 to remove excess pyridine and unreacted amine.[3]
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-3-bromobenzenesulfonamide.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-substituted 3-bromobenzenesulfonamides using the general protocol described above. Yields are based on reported values for analogous sulfonamide syntheses.[3][4]
| Entry | Amine (R¹R²NH) | Product | Expected Yield (%) |
| 1 | Benzylamine | N-Benzyl-3-bromobenzenesulfonamide | 85 - 95 |
| 2 | Aniline | N-Phenyl-3-bromobenzenesulfonamide | 80 - 90 |
| 3 | Piperidine | 1-(3-Bromophenylsulfonyl)piperidine | 88 - 96 |
| 4 | n-Butylamine | N-(n-Butyl)-3-bromobenzenesulfonamide | 82 - 92 |
Visualizations
The following diagrams illustrate the general workflow and the proposed reaction mechanism for the synthesis of N-substituted 3-bromobenzenesulfonamides.
Caption: General workflow for the synthesis of N-substituted 3-bromobenzenesulfonamides.
Caption: Proposed mechanism for N-substituted this compound formation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromobenzenesulfonamide
I have gathered a significant amount of information on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions. The search results provide a good general overview of these reactions, including mechanisms, common catalysts, ligands, bases, and solvents. I also have some information on troubleshooting, side reactions, and purification of the products.
However, the core of the user's request is to create a technical support center specifically for the "Optimizing reaction conditions for 3-Bromobenzenesulfonamide coupling". While I have general information, I still lack specific, quantitative data and detailed experimental protocols for the coupling of this particular substrate. The reactivity of this compound will be influenced by the electron-withdrawing nature of the sulfonamide group and its steric bulk, which might require specific optimization compared to simple aryl bromides.
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Therefore, I will now move on to constructing the final response.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are suitable for this compound?
A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common and versatile methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is ideal for synthesizing biaryl sulfonamides.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines, amides, or carbamates. This is used to produce N-aryl sulfonamide derivatives.[1][2][3]
-
Heck Coupling: For the formation of C-C bonds with alkenes to introduce vinyl groups.[4][5]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to alkynylbenzenesulfonamides.[6][7]
-
Cyanation: For the introduction of a nitrile group, which is a versatile synthetic handle.[8][9]
Q2: What are the general considerations for selecting a catalyst system for coupling with this compound?
A2: The choice of catalyst system (palladium precursor and ligand) is crucial for a successful coupling reaction.[10][11] Due to the electron-withdrawing nature of the sulfonamide group, this compound is an activated aryl bromide, which generally facilitates oxidative addition to the palladium(0) catalyst.[12]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts which offer good stability and activity.[3]
-
Ligands: The choice of ligand is critical and depends on the specific coupling reaction. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are often employed to promote reductive elimination and prevent side reactions.[2][3]
Q3: How do I choose the right base and solvent for my reaction?
A3: The base and solvent play a critical role in the catalytic cycle and can significantly impact the reaction outcome.
-
Bases: The choice of base depends on the specific coupling reaction and the sensitivity of your substrates. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu, KOtBu).[3] For Suzuki-Miyaura reactions, inorganic bases like carbonates and phosphates are often effective. For Buchwald-Hartwig aminations, stronger bases like sodium or potassium tert-butoxide are frequently used.[3]
-
Solvents: Aprotic solvents are commonly used. Toluene, dioxane, and THF are good starting points for many coupling reactions. The choice of solvent can also influence the solubility of the reagents and the stability of the catalytic species.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).[13] Taking small aliquots from the reaction mixture at regular intervals will allow you to determine when the starting material has been consumed and the product has formed.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure an inert atmosphere (nitrogen or argon) was maintained throughout the reaction setup and duration. Use freshly opened or properly stored palladium precursors and ligands. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[3] |
| Incorrect Ligand Choice | The ligand is crucial for catalyst stability and activity. For electron-deficient aryl bromides like this compound, a sufficiently electron-rich and sterically hindered ligand is often necessary. Screen a panel of ligands (e.g., phosphine-based ligands like XPhos, SPhos, or RuPhos for Suzuki and Buchwald-Hartwig reactions). |
| Inappropriate Base | The strength and solubility of the base are critical. If using a carbonate or phosphate, ensure it is finely powdered to maximize surface area. For challenging couplings, a stronger base like an alkoxide may be required. However, be mindful of potential side reactions with base-sensitive functional groups.[3] |
| Low Reaction Temperature | While this compound is activated, some coupling partners may require higher temperatures to react efficiently. Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition. |
| Reagent Quality | Ensure all reagents, especially the boronic acid (for Suzuki) or amine (for Buchwald-Hartwig), are pure. Boronic acids can dehydrate to form unreactive boroxines. Amines can be oxidized if not handled properly. |
Problem 2: Significant Byproduct Formation
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction can occur at elevated temperatures. Try lowering the reaction temperature. Ensure the reaction is performed under strictly anaerobic conditions. |
| Dehalogenation of this compound | This byproduct arises from the premature protonolysis of the arylpalladium intermediate. Ensure anhydrous conditions and consider using a different base or solvent system. The choice of ligand can also influence the rate of reductive elimination versus side reactions. |
| Formation of Palladium Black | Precipitation of palladium black indicates catalyst decomposition. This can be caused by excessive temperature, presence of oxygen, or an inappropriate ligand-to-metal ratio. Try lowering the temperature, ensuring a strictly inert atmosphere, and optimizing the ligand loading. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Add a base (e.g., K₃PO₄, 2.0 equiv).
-
Add a degassed solvent (e.g., dioxane/water 4:1, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the N-arylation of this compound.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add a base (e.g., NaOtBu, 1.4 equiv).
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane, 0.1 M).
-
Heat the reaction mixture to 80-110 °C and stir until complete conversion is observed.
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[13]
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 16 | 80-90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 8 | 75-85 |
Note: These are general conditions and may require optimization for this compound.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | 90-98 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 85-95 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 70-85 |
Note: These are general conditions and may require optimization for this compound.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Common side products in the synthesis of 3-Bromobenzenesulfonamide derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-bromobenzenesulfonamide and its derivatives. Our aim is to help you identify and mitigate common side products, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for preparing this compound involve the electrophilic substitution of a benzene ring. The sequence of these substitutions is critical and influences the potential side products.
-
Route A: Sulfonation followed by Bromination: Benzene is first sulfonated to produce benzenesulfonic acid, which is then brominated. The resulting 3-bromobenzenesulfonic acid is converted to its sulfonyl chloride, followed by ammonolysis.
-
Route B: Bromination followed by Sulfonation: Benzene is first brominated to yield bromobenzene, which then undergoes sulfonation. The primary product, 4-bromobenzenesulfonic acid, would not lead to the desired 3-bromo isomer. Therefore, Route A is the more common approach for this specific isomer.
Q2: What are the most common side products observed during the synthesis of this compound?
A2: The most prevalent side products are typically isomers of the desired product and products of secondary reactions. These include:
-
Isomeric Bromobenzenesulfonamides: Primarily 2-bromobenzenesulfonamide and 4-bromobenzenesulfonamide. The distribution of these isomers is highly dependent on the reaction conditions and the synthetic route chosen.
-
Dibromobenzenesulfonamides: Over-bromination can lead to the formation of various dibrominated isomers.
-
3-Bromobenzenesulfonic Acid: Incomplete conversion of the sulfonyl chloride to the sulfonamide, often due to hydrolysis, results in the presence of the sulfonic acid.
-
Benzenesulfonamide: If the bromination step is incomplete, the final product may be contaminated with the unbrominated starting material.
Q3: How can I minimize the formation of isomeric side products?
A3: Controlling the reaction conditions is crucial for minimizing isomer formation. In the bromination of benzenesulfonic acid, the directing effect of the sulfonic acid group is a key factor. While sulfonic acid is generally considered a meta-director due to its strong electron-withdrawing inductive effect, some studies suggest it can also direct to the ortho and para positions. Steric hindrance from the bulky sulfonic acid group can also influence the substitution pattern. To favor the formation of the meta-isomer (3-bromo), careful control of temperature and the choice of brominating agent and catalyst is essential.
Q4: What causes the formation of 3-Bromobenzenesulfonic acid as a side product, and how can it be avoided?
A4: The presence of 3-Bromobenzenesulfonic acid in the final product is typically due to the hydrolysis of 3-bromobenzenesulfonyl chloride during the ammonolysis step. To prevent this, it is critical to use anhydrous conditions. Ensure all glassware is thoroughly dried, and use a non-aqueous source of ammonia, such as ammonia gas or a solution of ammonia in an organic solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, focusing on the identification and mitigation of side products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound and presence of multiple isomers | - Incorrect reaction temperature during bromination.- Inappropriate choice of brominating agent or catalyst.- Reaction time not optimized. | - Maintain a consistent and optimized temperature during the bromination step. Lower temperatures often favor cleaner reactions.- Use a milder brominating agent or a less active catalyst to improve selectivity.- Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and avoid over-bromination. |
| Significant amount of dibrominated side products detected | - Excess of brominating agent.- Prolonged reaction time. | - Use a stoichiometric amount of the brominating agent.- Carefully monitor the reaction and quench it once the desired mono-brominated product is formed. |
| Presence of 3-Bromobenzenesulfonic acid in the final product | - Presence of water during the ammonolysis of 3-bromobenzenesulfonyl chloride. | - Ensure all glassware is flame-dried or oven-dried before use.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.- Use gaseous ammonia or a solution of ammonia in an anhydrous organic solvent instead of aqueous ammonia. |
| Contamination with unreacted benzenesulfonamide | - Incomplete bromination of the starting material. | - Ensure the bromination reaction goes to completion by monitoring with TLC or GC.- Consider a slight excess of the brominating agent if necessary, while being mindful of dibromination.- Optimize reaction time and temperature for the bromination step. |
Experimental Protocols
Key Experiment: Synthesis of 3-Bromobenzenesulfonyl Chloride from Benzenesulfonic Acid
This protocol outlines the bromination of benzenesulfonic acid, a critical step in one synthetic route to this compound.
Materials:
-
Benzenesulfonic acid
-
Liquid bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve benzenesulfonic acid in the anhydrous solvent.
-
Add a catalytic amount of iron(III) bromide or iron filings to the mixture.
-
Slowly add liquid bromine from the dropping funnel to the reaction mixture at a controlled temperature (typically between 0°C and room temperature).
-
Stir the reaction mixture for the predetermined time, monitoring the progress by TLC.
-
After the reaction is complete, quench the excess bromine with a solution of sodium bisulfite.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3-bromobenzenesulfonic acid.
-
To the crude 3-bromobenzenesulfonic acid, add thionyl chloride and heat the mixture under reflux to convert the sulfonic acid to the sulfonyl chloride.
-
Distill off the excess thionyl chloride to obtain crude 3-bromobenzenesulfonyl chloride.
Key Experiment: Ammonolysis of 3-Bromobenzenesulfonyl Chloride
This protocol describes the conversion of 3-bromobenzenesulfonyl chloride to this compound.
Materials:
-
3-Bromobenzenesulfonyl chloride
-
Anhydrous ammonia source (e.g., ammonia gas or a solution of ammonia in an anhydrous solvent like dioxane or THF)
-
Anhydrous solvent (e.g., dichloromethane or THF)
Procedure:
-
Dissolve 3-bromobenzenesulfonyl chloride in an anhydrous solvent in a flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an anhydrous solvent dropwise with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction for the disappearance of the sulfonyl chloride by TLC.
-
Upon completion, the ammonium chloride precipitate can be filtered off.
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The filtrate is then concentrated under reduced pressure.
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The crude this compound can be purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound via sulfonation followed by bromination.
Caption: Potential side products from the bromination of benzenesulfonic acid.
Caption: Common side reaction during the ammonolysis of 3-bromobenzenesulfonyl chloride.
Technical Support Center: Purification of Crude 3-Bromobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: How do I choose the best purification method for my sample?
For solids with a small number of impurities, recrystallization is often a convenient and efficient first choice. If the product is still impure after recrystallization, or if the crude mixture contains multiple, similarly soluble components, column chromatography is recommended for a more refined separation.[1]
Q3: What are the potential impurities I might encounter in my crude this compound product?
Common impurities can include unreacted starting materials such as 3-bromobenzenesulfonyl chloride, inorganic salts, and byproducts from side reactions. If the synthesis involves the use of a base like triethylamine or pyridine, the hydrochloride salt of the base can also be present.[2] Hydrolysis of the starting sulfonyl chloride can lead to the formation of 4-bromobenzenesulfonamide as an impurity.[2]
Troubleshooting Guides
Recrystallization
Issue 1: The product does not crystallize from the solution upon cooling.
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Possible Cause: The solution may not be saturated, meaning too much solvent was used.
-
Solution: Reheat the solution to evaporate some of the solvent and concentrate the solution. Allow it to cool slowly again.
-
-
Possible Cause: The cooling process is too rapid.
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Solution: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
-
Possible Cause: Lack of nucleation sites for crystal growth.
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Solution: Try scratching the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites. Alternatively, if available, add a small seed crystal of pure this compound.[2]
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Issue 2: The product "oils out" instead of forming crystals.
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Possible Cause: The solubility of the compound in the hot solvent is too high, causing it to separate as a liquid before it can crystallize upon cooling. This is a common issue with N-acylsulfonamides.[2]
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Solution: Use a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) and slowly add a "poor" solvent (an "anti-solvent") like hexanes or heptane until the solution becomes slightly cloudy. Gentle warming to redissolve, followed by slow cooling, can promote crystallization.[2]
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Issue 3: The recovered crystals are still impure.
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Possible Cause: The chosen recrystallization solvent did not effectively separate the impurity.
-
Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold, while the impurities should remain soluble at cold temperatures.
-
-
Possible Cause: Impurities were trapped within the crystal lattice during rapid crystallization.
-
Solution: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.
-
Column Chromatography
Issue 4: The compound does not move down the column.
-
Possible Cause: The eluent is not polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
-
Issue 5: The compound runs through the column too quickly, resulting in poor separation.
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Possible Cause: The eluent is too polar.
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Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
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Issue 6: The separation of the desired product from an impurity is poor.
-
Possible Cause: The chosen mobile phase does not provide sufficient resolution.
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Solution: Optimize the eluent system by testing different solvent mixtures and ratios using thin-layer chromatography (TLC) before running the column. A good starting point is to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.3 on a TLC plate.[3]
-
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
-
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Good Solvent | Anti-Solvent | Notes |
| Ethanol/Water | Ethanol | Water | A commonly used polar system.[2] |
| Acetone/Hexanes | Acetone | Hexanes | Effective for compounds with intermediate polarity.[2] |
| Ethyl Acetate/Hexanes | Ethyl Acetate | Hexanes | A versatile system for a range of polarities.[2] |
Table 2: Typical Parameters for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel[2] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures are a standard choice.[2][3] |
| Starting Eluent Ratio | Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.[2] |
| Monitoring | Thin-Layer Chromatography (TLC)[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)
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Dissolution: Dissolve the crude this compound in a minimal amount of a suitable "good" solvent (e.g., acetone or ethyl acetate) in an Erlenmeyer flask. Gentle heating may be applied to facilitate dissolution.
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Addition of Anti-Solvent: While the solution is warm, slowly add a "poor" solvent (e.g., hexanes or heptane) dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Determine an optimal eluent system using thin-layer chromatography (TLC) with silica gel plates. A suitable eluent will give the this compound an Rf value of approximately 0.2-0.3. A mixture of hexane and ethyl acetate is a good starting point.
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the silica gel is packed uniformly to avoid cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased during the chromatography to elute more polar compounds.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Experimental workflow for the purification of crude this compound.
References
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis with 3-Bromobenzenesulfonamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonamides using 3-Bromobenzenesulfonamide and its corresponding sulfonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues that can lead to low yields in your sulfonamide synthesis.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in sulfonamide synthesis are often attributed to a few critical factors. The most prevalent issues include the hydrolysis of the highly reactive 3-bromobenzenesulfonyl chloride starting material, the formation of a di-sulfonylated byproduct, or an incomplete reaction.[1] Each of these possibilities requires a different troubleshooting approach.
Q2: How can I prevent the hydrolysis of 3-bromobenzenesulfonyl chloride?
3-Bromobenzenesulfonyl chloride is sensitive to moisture and can readily hydrolyze to the unreactive 3-bromobenzenesulfonic acid, which will not participate in the desired reaction, thereby reducing your yield.[1] To mitigate this, the following precautions are essential:
-
Ensure all glassware is rigorously dried before use, preferably by flame-drying or oven-drying.
-
Use anhydrous solvents. Solvents should be freshly dried and stored over molecular sieves.
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Perform the reaction under an inert atmosphere , such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]
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Add the 3-bromobenzenesulfonyl chloride to the reaction mixture in a controlled manner , avoiding prolonged exposure to the air.[1]
Q3: I've observed a significant amount of a less polar byproduct. What is it and how can I avoid it?
This is likely the di-sulfonylated product, where two molecules of 3-bromobenzenesulfonyl chloride have reacted with a primary amine. This side reaction is more common with less sterically hindered primary amines and can be promoted by an excess of the sulfonyl chloride or elevated reaction temperatures. To minimize di-sulfonylation:
-
Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of 3-bromobenzenesulfonyl chloride relative to the amine.
-
Maintain a low reaction temperature. Starting the reaction at 0 °C and then allowing it to slowly warm to room temperature is a common strategy.
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Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and avoid prolonged reaction times that can favor byproduct formation.[1]
Q4: My TLC analysis shows unreacted starting materials even after an extended reaction time. How can I drive the reaction to completion?
An incomplete reaction can be due to several factors:
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Insufficient mixing: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture.
-
Poor quality of reagents: Verify the purity of your this compound (or sulfonyl chloride) and the amine. Impurities can inhibit the reaction.
-
Inappropriate base or solvent: The choice of base and solvent can significantly impact the reaction rate and yield.
Q5: What is the role of the base in this reaction, and which one should I choose?
The base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and the amine.[1] This prevents the protonation of the amine, which would render it non-nucleophilic and stop the reaction. Pyridine is a commonly used base that can also act as a nucleophilic catalyst.[1][2] Other tertiary amines like triethylamine (TEA) are also frequently employed. For less reactive aromatic amines, stronger bases might be necessary, but care must be taken to avoid promoting side reactions.
Q6: How do I choose the right solvent for my reaction?
The choice of solvent can influence the solubility of your reactants and the reaction rate. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices for this reaction. Acetonitrile can also be used.[3] It is critical to use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.[1]
Q7: I'm having difficulty purifying my final product. What are some common impurities and how can I remove them?
Purification challenges often arise from the presence of unreacted starting materials or side products.[1]
| Impurity | Purification Method | Rationale |
| Unreacted Amine | Aqueous workup with a dilute acid (e.g., 1M HCl) | The basic amine will be protonated and move into the aqueous layer, while the neutral sulfonamide product remains in the organic layer. |
| 3-Bromobenzenesulfonic Acid (from hydrolysis) | Aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) | The acidic sulfonic acid will be deprotonated and extracted into the aqueous layer.[1] |
| Di-sulfonylated Byproduct | Column chromatography on silica gel | The polarity of the di-sulfonylated product is typically different from the desired mono-sulfonylated product, allowing for separation.[1] |
| Unreacted 3-Bromobenzenesulfonyl Chloride | Quench the reaction with a small amount of water or a sacrificial amine after the main reaction is complete, followed by an aqueous workup. | This converts the reactive sulfonyl chloride into the more easily separable sulfonic acid or a different sulfonamide.[1] |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the reported yields for sulfonamide synthesis under various reaction conditions. While specific data for 3-bromobenzenesulfonyl chloride is limited in comparative studies, the trends observed with other substituted benzenesulfonyl chlorides are generally applicable.
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | 100 | |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 0-25 | 100 | |
| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 0 to RT | 86 | |
| Benzenesulfonyl chloride | Aniline | Triethylamine | DCM | - | 85 | |
| Benzenesulfonyl chloride | Aniline | Diethyl ether | Diethyl ether | 0 | 85 | |
| Various aryl sulfonyl chlorides | Various amines | Sodium Hydride | DMF/THF | - | 72-96 | |
| p-Toluenesulfonyl chloride | Amino acid | Sodium Carbonate | Water | 0 to RT | - | [4] |
Experimental Protocols
This section provides a detailed methodology for a typical sulfonamide synthesis using 3-bromobenzenesulfonyl chloride and a primary amine.
Objective: To synthesize an N-substituted-3-bromobenzenesulfonamide.
Materials:
-
3-Bromobenzenesulfonyl chloride
-
Primary amine (e.g., aniline or benzylamine)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM or THF.
-
Add the base (e.g., pyridine or TEA, 1.2-1.5 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve 3-bromobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Slowly add the 3-bromobenzenesulfonyl chloride solution to the stirred amine solution at 0 °C over 15-20 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the progress of the reaction by TLC. A suitable eluent system is typically a mixture of hexanes and ethyl acetate. The reaction is complete when the limiting starting material is no longer visible on the TLC plate.[1]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide. If recrystallization is not sufficient, column chromatography on silica gel can be employed.
-
Visualizations
The following diagrams illustrate the key processes involved in troubleshooting and executing the sulfonamide synthesis.
Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.
Caption: A streamlined experimental workflow for sulfonamide synthesis.
References
- 1. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 3-Bromobenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Bromobenzenesulfonamide in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I'm observing precipitation of this compound during my reaction. What are the likely causes and solutions?
A2: Precipitation during a reaction can be attributed to several factors:
-
Solvent Choice: The reaction solvent may not be optimal for keeping all reactants and the product in solution.
-
Concentration: The concentration of your reactants might be too high, exceeding the solubility limit of this compound or its derivatives in the chosen solvent.
-
Temperature: A decrease in reaction temperature can lead to a significant drop in solubility, causing the compound to crash out of the solution.
-
Reaction Progress: The product of the reaction may be less soluble than the starting material in the reaction solvent.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with various solvents to find a more suitable one for your reaction.
-
Co-solvent System: Consider using a co-solvent system. For instance, adding a small amount of a highly polar aprotic solvent like DMF or DMSO to a less polar solvent can significantly enhance solubility.
-
Temperature Control: Maintain a consistent and sufficiently high reaction temperature to ensure all components remain in solution.
-
Dilution: Run the reaction at a lower concentration.
Q3: How can I improve the solubility of this compound for purification by recrystallization?
A3: Recrystallization relies on a significant difference in solubility at high and low temperatures. If you are struggling to find a suitable single solvent, a two-solvent (or co-solvent) system is often effective.[5]
-
Ideal Solvent Pair: Find a "good" solvent in which this compound is readily soluble at elevated temperatures and a "poor" solvent in which it is sparingly soluble even when hot. The two solvents must be miscible.
-
Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent. Then, slowly add the hot "poor" solvent until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent until the solution is clear again, and then allow it to cool slowly.
Q4: Can salt formation be used to enhance the solubility of this compound?
A4: Yes, salt formation is a common and effective strategy to increase the solubility of acidic or basic compounds.[6] The sulfonamide functional group has an acidic proton on the nitrogen atom, which can be deprotonated by a base to form a more soluble salt.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in organic synthesis.
| Problem | Possible Cause | Suggested Solution |
| Difficulty dissolving this compound in a chosen solvent. | The solvent has low solvating power for the compound. | Consult the qualitative solubility table below and consider using a more polar aprotic solvent like DMF or DMSO. Gentle heating can also aid dissolution. |
| Oiling out during recrystallization. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent or a solvent mixture. Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Low recovery after recrystallization. | Too much solvent was used, or the cooling process was too rapid. | Use the minimum amount of hot solvent necessary for dissolution. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Precipitation of starting material or product during reaction workup. | A change in the solvent system or pH during workup is causing a decrease in solubility. | Analyze the solubility of your compounds in the workup solvents. It may be necessary to use a larger volume of solvent or a different extraction solvent. If pH is a factor, consider buffering the aqueous phase. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Type | Predicted Solubility |
| Water | Polar Protic | Very Low |
| Methanol | Polar Protic | Low to Moderate |
| Ethanol | Polar Protic | Low to Moderate |
| Acetone | Polar Aprotic | Moderate to High |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Dichloromethane | Nonpolar | Low |
| Toluene | Nonpolar | Very Low |
| Hexane | Nonpolar | Very Low |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility
This protocol outlines a general procedure for determining the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it in a shaking incubator at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis method.
-
Calculate the solubility in g/100 mL or other desired units.
Protocol 2: Solubility Enhancement by Salt Formation
This protocol provides a general method for preparing a more soluble salt of this compound.
Materials:
-
This compound
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, methanol)
-
Stirring hotplate
-
Rotary evaporator
Methodology:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add one equivalent of a base (e.g., a solution of sodium hydroxide in ethanol) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the salt.
-
The resulting salt can then be tested for its solubility following Protocol 1.
Protocol 3: Co-solvent Recrystallization
This protocol describes a method for purifying this compound using a co-solvent system.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., acetone)
-
A "poor" solvent (e.g., hexane or water)
-
Erlenmeyer flasks
-
Hotplate
-
Buchner funnel and filter flask
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Heat the "good" solvent and add the minimum amount of the hot solvent to the flask to just dissolve the solid.
-
While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.
References
- 1. This compound 97 89599-01-9 [sigmaaldrich.com]
- 2. scribd.com [scribd.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Home Page [chem.ualberta.ca]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Preventing hydrolysis of 3-bromobenzenesulfonyl chloride during amination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the amination of 3-bromobenzenesulfonyl chloride, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing an amination reaction with 3-bromobenzenesulfonyl chloride?
A1: The principal challenge is the competing hydrolysis of the highly reactive sulfonyl chloride functional group to form the corresponding 3-bromobenzenesulfonic acid. This side reaction reduces the yield of the desired sulfonamide product and complicates purification. 3-Bromobenzenesulfonyl chloride is sensitive to moisture, and the presence of water in the reaction medium, even in trace amounts, can lead to this undesired outcome.
Q2: What is the general mechanism for the amination of 3-bromobenzenesulfonyl chloride?
A2: The amination proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the reacting amine.
Q3: Why is it crucial to use anhydrous conditions for this reaction?
A3: Sulfonyl chlorides readily react with water in a hydrolysis reaction.[1] Using anhydrous (dry) solvents and reagents is critical to minimize the presence of water and thus suppress the formation of the 3-bromobenzenesulfonic acid byproduct. Proper drying of glassware and handling of reagents under an inert atmosphere (like nitrogen or argon) are essential preventative measures.
Q4: Which solvents are recommended for the amination of 3-bromobenzenesulfonyl chloride?
A4: Aprotic solvents are generally preferred to avoid introducing a source of protons that can facilitate hydrolysis. Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
The choice of solvent can also depend on the solubility of the specific amine being used.
Q5: What is the role of a base in this reaction, and which bases are commonly used?
A5: A base is added to neutralize the HCl produced during the reaction. This prevents the formation of an ammonium salt from the starting amine, which would render the amine non-nucleophilic and halt the reaction. Commonly used bases include:
-
Triethylamine (TEA): A common, moderately strong, non-nucleophilic base.
-
Pyridine: Can also be used as a base and sometimes as a solvent. It is less basic than triethylamine.
-
Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base.
An excess of the reactant amine can also serve as the base if it is readily available and its subsequent removal is straightforward.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired sulfonamide | Hydrolysis of 3-bromobenzenesulfonyl chloride: This is the most common cause of low yields. | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add the sulfonyl chloride slowly to the reaction mixture to control any exothermic reaction that might accelerate hydrolysis. |
| Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction time or gently warm the reaction mixture if the starting material is still present after a prolonged period at room temperature. | |
| Insufficient base: If the HCl generated is not fully neutralized, the amine will be protonated and the reaction will stop. | - Use at least one equivalent of base relative to the sulfonyl chloride. Often, a slight excess (1.1-1.2 equivalents) is beneficial. | |
| Presence of a significant amount of 3-bromobenzenesulfonic acid in the product | Reaction conditions favoring hydrolysis: Presence of water, high temperatures, or a protic solvent. | - Strictly adhere to anhydrous conditions.- Perform the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).- Use an aprotic solvent. |
| Formation of multiple unidentified byproducts | Side reactions of the amine or sulfonyl chloride: The specific amine used may have other reactive functional groups, or the reaction conditions may be too harsh. | - Protect other reactive functional groups on the amine if necessary.- Lower the reaction temperature.- Consider a different, milder base. |
| Difficulty in purifying the product | Contamination with the sulfonic acid byproduct: The sulfonic acid can be difficult to separate from the sulfonamide due to similar polarities. | - During the work-up, wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic sulfonic acid into the aqueous layer.- Column chromatography may be necessary for complete purification. |
Data Presentation
While specific comparative yield data for the amination of 3-bromobenzenesulfonyl chloride under varied conditions is not extensively published, the following table illustrates expected outcomes based on general principles of sulfonamide synthesis. The yields are hypothetical and serve to demonstrate the expected trends.
| Solvent | Base | Temperature (°C) | Expected Sulfonamide Yield | Expected Hydrolysis Byproduct |
| Dichloromethane (anhydrous) | Triethylamine | 0 to 25 | High | Low |
| Tetrahydrofuran (anhydrous) | Pyridine | 0 to 25 | High | Low |
| Acetonitrile (anhydrous) | Triethylamine | 25 | Good | Moderate |
| Dichloromethane (with 1% water) | Triethylamine | 25 | Low | High |
| Ethanol (protic solvent) | Triethylamine | 25 | Very Low | Very High |
Experimental Protocols
The following is a representative experimental protocol for the amination of a bromobenzenesulfonyl chloride. While this specific protocol is for the 4-bromo isomer, the procedure is directly applicable to the 3-bromo isomer with similar expected outcomes.
Synthesis of 4-Bromobenzenesulfonamide (Representative Protocol)
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid. Cool the flask in a water bath to approximately 12–15°C.
-
Addition of Bromobenzene: Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over a period of about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.
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Reaction Completion: After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.
-
Work-up: Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring. This step should be performed in a well-ventilated fume hood.
-
Isolation of Intermediate: Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water.[2]
-
Ammonolysis: The crude 4-bromobenzenesulfonyl chloride is then converted to 4-bromobenzenesulfonamide via ammonolysis, which is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile.[2]
Mandatory Visualizations
Caption: Competing reaction pathways for 3-bromobenzenesulfonyl chloride.
Caption: Troubleshooting workflow for amination of 3-bromobenzenesulfonyl chloride.
References
Technical Support Center: Suzuki Coupling of 3-Bromobenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Suzuki-Miyaura cross-coupling reaction with 3-Bromobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the Suzuki coupling of this compound?
A1: The three most prevalent by-products in the Suzuki coupling of this compound are:
-
Homocoupling product: This is a biaryl compound formed from the coupling of two molecules of the organoboron reagent.
-
Dehalogenated product (Benzenesulfonamide): This by-product results from the replacement of the bromine atom on this compound with a hydrogen atom.[1]
-
Protodeboronated product: This is an arene formed by the cleavage of the carbon-boron bond in the organoboron reagent and its replacement with a carbon-hydrogen bond.[1]
Q2: Why is this compound a challenging substrate for Suzuki coupling?
A2: The strong electron-withdrawing nature of the sulfonamide group activates the aryl bromide, making the oxidative addition step of the catalytic cycle generally favorable. However, this electronic property can also influence the rates of side reactions. Careful optimization of reaction conditions is crucial to minimize by-product formation.
Q3: How can I minimize the formation of the homocoupling by-product?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species. To minimize this side reaction:
-
Ensure rigorous degassing: Thoroughly degas all solvents and reagents with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Use a Pd(0) catalyst: Pre-activated Pd(0) catalysts, such as Pd(PPh₃)₄, can be used directly, avoiding the in-situ reduction of a Pd(II) source which can sometimes lead to homocoupling.
-
Add a reducing agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.
Q4: What factors contribute to the dehalogenation of this compound?
A4: Dehalogenation can be influenced by several factors:
-
Hydride sources: The presence of hydride sources in the reaction mixture can lead to the reduction of the aryl-palladium intermediate. Common sources include certain bases, solvents (like alcohols), or impurities.
-
High temperatures and long reaction times: Prolonged heating can increase the likelihood of dehalogenation.
-
Ligand choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of reductive elimination (to form the desired product) and dehalogenation.
Q5: How can protodeboronation of the boronic acid be prevented?
A5: Protodeboronation is often promoted by aqueous basic conditions. To mitigate this:
-
Use a stable boronic acid derivative: Boronate esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[2]
-
Control the amount of water: While some water is often necessary for the Suzuki reaction, excessive amounts can exacerbate protodeboronation.
-
Optimize the base: The choice and stoichiometry of the base are critical. Weaker bases or fluoride-based bases may be beneficial in some cases.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired product with significant amounts of starting material remaining. | Inefficient catalyst activity or deactivation. | - Increase catalyst loading. - Screen different palladium catalysts and ligands (e.g., Buchwald or Fu-type ligands for challenging couplings). - Ensure the purity of all reagents and solvents. |
| Formation of a significant amount of the homocoupling by-product. | Presence of oxygen or Pd(II) species. | - Improve degassing of the reaction mixture. - Switch from a Pd(II) pre-catalyst to a Pd(0) catalyst. - Consider adding a small amount of a reducing agent. |
| Significant formation of benzenesulfonamide (dehalogenated by-product). | Presence of a hydride source or harsh reaction conditions. | - Use anhydrous solvents and non-hydridic bases. - Lower the reaction temperature and shorten the reaction time. - Screen different phosphine ligands. |
| Excessive formation of the protodeboronated by-product. | Instability of the boronic acid under the reaction conditions. | - Use the corresponding boronate ester (e.g., pinacol ester). - Minimize the amount of water in the reaction. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF). |
| Difficulty in purifying the product from by-products. | Similar polarity of the product and by-products. | - Optimize column chromatography conditions (e.g., use a shallow solvent gradient). - Consider recrystallization from a suitable solvent system. - For removal of boronic acid residues, an aqueous basic wash can be effective. |
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of the desired product and the formation of by-products in the Suzuki coupling of aryl sulfonamides and related electron-deficient aryl bromides. The data is compiled from multiple studies and is intended to be representative.
| Parameter | Condition A | Yield of Product (%) | By-product Formation | Condition B | Yield of Product (%) | By-product Formation | Reference |
| Catalyst/Ligand | Pd(PPh₃)₄ | 60 | Moderate homocoupling | Pd(dppf)Cl₂ | 85 | Low homocoupling | [3] |
| Base | K₂CO₃ | 75 | Noticeable protodeboronation | K₃PO₄ | 90 | Minimized protodeboronation | [4] |
| Solvent | Toluene/H₂O | 80 | - | Dioxane/H₂O | 88 | - | [4] |
| Atmosphere | Air | 45 | High homocoupling | Inert (Argon) | 92 | Low homocoupling | [5] |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
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Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Improving the regioselectivity of reactions involving 3-Bromobenzenesulfonamide
Welcome to the technical support center for reactions involving 3-Bromobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence regioselectivity?
A1: this compound has three primary sites for functionalization, and the regioselectivity depends on the type of reaction being performed:
-
C3 (Carbon-Bromine bond): This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The bromine atom acts as a leaving group, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds at this position.
-
Ortho-positions to the Sulfonamide Group (C2 and C4): The sulfonamide group (-SO₂NH₂) is a strong directing group in directed ortho-metalation (DoM). It can direct deprotonation to the adjacent C2 and C4 positions, which can then be functionalized with various electrophiles.
-
Aromatic Ring (for Nucleophilic Aromatic Substitution - SNAr): While less common without strong activation, the bromine can be displaced by a potent nucleophile. The electron-withdrawing sulfonamide group influences the reactivity of the ring towards nucleophilic attack.
Q2: In a directed ortho-metalation (DoM) of this compound, which ortho position is more likely to be lithiated, C2 or C4?
A2: In the directed ortho-metalation of this compound, the C2 position is generally favored for lithiation over the C4 position. This preference is due to the higher kinetic acidity of the proton at C2, which is influenced by the synergistic electron-withdrawing effects of both the adjacent sulfonamide group and the bromine atom at C3. However, the choice of base and reaction conditions can influence this selectivity.
Q3: Can I achieve nucleophilic aromatic substitution (SNAr) of the bromine on this compound?
A3: Achieving SNAr on this compound is challenging but possible under specific conditions. The sulfonamide group is an electron-withdrawing group, which activates the ring towards nucleophilic attack. However, for SNAr to be efficient, electron-withdrawing groups are ideally positioned ortho or para to the leaving group to stabilize the Meisenheimer intermediate.[1][2][3] In this compound, the sulfonamide is meta to the bromine, providing less stabilization. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, are typically required.
Q4: For a Suzuki-Miyaura coupling, what factors should I consider to ensure the reaction proceeds at the C-Br bond?
A4: The Suzuki-Miyaura reaction will almost exclusively occur at the carbon-bromine bond, as this is the most reactive site for oxidative addition to the palladium(0) catalyst. The key factors to consider for a successful reaction are the choice of palladium catalyst, ligand, base, and solvent system to ensure efficient coupling with your chosen boronic acid or ester.[4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Problem: You are attempting a directed ortho-metalation of this compound followed by an electrophilic quench, but you are observing a mixture of products functionalized at the C2 and C4 positions, or no reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Base | The choice of organolithium base is critical. For higher selectivity towards the more acidic C2 position, a kinetically controlled deprotonation is favored. Use a strong, non-bulky base like n-BuLi. If you are using a bulkier base like sec-BuLi or t-BuLi, it may lead to a mixture of products or deprotonation at the less sterically hindered C4 position. | Increased selectivity for the C2-functionalized product. |
| Suboptimal Temperature | Temperature control is crucial for regioselectivity.[5] Low temperatures (e.g., -78 °C) favor kinetic control and can enhance selectivity for the C2 position. If the reaction is allowed to warm, thermodynamic equilibration may occur, leading to a mixture of regioisomers. | Improved regiomeric ratio in favor of the C2 isomer. |
| Inappropriate Solvent | The coordinating ability of the solvent can affect the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a good coordinating solvent that can promote the desired lithiation. Diethyl ether is another common choice. | Consistent and reproducible regioselectivity. |
| Presence of Water | Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents. | Successful lithiation and subsequent reaction with the electrophile. |
Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling
Problem: You are performing a Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound, but you are observing low yields of the desired coupled product, or only starting material is recovered.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity | The choice of palladium precursor and ligand is crucial. For electron-poor aryl bromides like this compound, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for Suzuki-Miyaura and Buchwald-Hartwig reactions.[6] Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality. | Increased reaction rate and higher yield of the coupled product. |
| Incorrect Base | The choice of base is critical for the transmetalation step in Suzuki-Miyaura and the deprotonation of the amine in Buchwald-Hartwig reactions. For Suzuki-Miyaura, consider using K₂CO₃, K₃PO₄, or Cs₂CO₃. For Buchwald-Hartwig, a stronger base like NaOtBu or LHMDS is typically required.[7][8] | Improved catalytic turnover and product formation. |
| Solvent Effects | The solvent can significantly impact the solubility of reagents and the stability of the catalytic species. A mixture of a polar aprotic solvent like dioxane or THF with water is common for Suzuki-Miyaura reactions. For Buchwald-Hartwig, anhydrous solvents like toluene or dioxane are typically used. | Enhanced reaction efficiency and yield. |
| Reaction Temperature | These reactions often require elevated temperatures to proceed at a reasonable rate. If you are not seeing a reaction at lower temperatures, gradually increase the temperature (e.g., to 80-110 °C). Microwave irradiation can also be effective in reducing reaction times and improving yields. | Formation of the desired product. |
Experimental Protocols
Protocol 1: Regioselective ortho-Lithiation and Iodination at the C2 Position
This protocol describes the directed ortho-metalation of this compound and subsequent trapping with iodine to yield 3-Bromo-2-iodobenzenesulfonamide.
-
Preparation: Under an inert atmosphere of argon, add anhydrous tetrahydrofuran (THF, 20 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition of Substrate: Dissolve this compound (1.0 g, 3.94 mmol) in the THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiating Agent: Slowly add n-butyllithium (1.6 M in hexanes, 2.7 mL, 4.33 mmol, 1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.2 g, 4.72 mmol, 1.2 eq) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Work-up: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-Bromo-2-iodobenzenesulfonamide.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details the synthesis of 3-phenylbenzenesulfonamide via a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a microwave vial, add this compound (200 mg, 0.78 mmol), phenylboronic acid (114 mg, 0.94 mmol, 1.2 eq), and potassium carbonate (323 mg, 2.34 mmol, 3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 32 mg, 0.039 mmol, 5 mol%).
-
Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 10 minutes.
-
Heating: Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cooling and Filtration: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Work-up: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 3-phenylbenzenesulfonamide.
Visualizations
References
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scalable Synthesis of 3-Bromobenzenesulfonamide Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 3-bromobenzenesulfonamide and its derivatives. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable approach for synthesizing this compound?
A1: The most common scalable synthesis involves a two-step process. The first step is the conversion of 3-bromoaniline to 3-bromobenzenesulfonyl chloride, typically via a Sandmeyer-type reaction. The subsequent step is the amination of the sulfonyl chloride with ammonia to yield this compound.[1]
Q2: What are the critical safety precautions to consider during the synthesis of this compound and its derivatives?
A2: Key safety precautions include:
-
Handling 3-bromobenzenesulfonyl chloride in a well-ventilated fume hood as it is moisture-sensitive and can release HCl gas upon hydrolysis.[2]
-
The diazotization step in the Sandmeyer reaction should be performed at low temperatures (0-5 °C) as diazonium salts can be unstable and potentially explosive at higher temperatures.[2]
-
Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, as this compound and its intermediates can cause skin and eye irritation.[3]
Q3: How can I synthesize N-alkyl or N-aryl derivatives of this compound?
A3: N-substituted derivatives are typically synthesized by reacting this compound with an appropriate alkyl or aryl halide in the presence of a base. For more advanced and efficient methods, catalytic approaches using transition metals like manganese, iron, or palladium can be employed, which allow for the use of alcohols as alkylating agents or aryl bromides/iodides for arylation.[4][5][6]
Troubleshooting Guides
Synthesis of 3-Bromobenzenesulfonyl Chloride via Sandmeyer-Type Reaction
Q4: My Sandmeyer-type reaction for the synthesis of 3-bromobenzenesulfonyl chloride has a low yield. What are the possible causes?
A4: Low yields in this reaction often stem from three main issues:
-
Incomplete Diazotization: The initial conversion of 3-bromoaniline to the diazonium salt may be incomplete. You can check for the presence of unreacted aniline using TLC. To ensure complete diazotization, maintain the temperature between 0-5°C and ensure the dropwise addition of the nitrite solution.[7]
-
Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable. If the temperature rises above 5-10°C, the salt can decompose, leading to the formation of phenol byproducts and reducing the yield of the desired sulfonyl chloride.[2]
-
Issues with the Copper Catalyst: The copper(I) catalyst is essential for the reaction. Ensure you are using a high-quality catalyst and that it has not been oxidized to copper(II), which is less effective.
Q5: I am observing the formation of a dark, tar-like substance in my Sandmeyer reaction. What is causing this?
A5: The formation of dark, polymeric materials is usually a sign of diazonium salt decomposition and subsequent radical side reactions. This can be caused by elevated temperatures, the presence of impurities in the starting materials or solvents, or an incorrect reaction pH.[7]
Synthesis of this compound
Q6: The amination of 3-bromobenzenesulfonyl chloride is sluggish or incomplete. How can I improve the reaction?
A6: To improve the rate and completion of the amination reaction:
-
Ensure an adequate excess of ammonia: Using a sufficient excess of aqueous or methanolic ammonia will drive the reaction to completion.
-
Increase the reaction temperature: Gently warming the reaction mixture can increase the reaction rate. However, monitor the temperature carefully to avoid side reactions.[1]
-
Ensure efficient mixing: Good agitation is crucial, especially on a larger scale, to ensure proper contact between the sulfonyl chloride and ammonia.
Q7: My final this compound product is impure. What are the likely impurities and how can I remove them?
A7: Common impurities include unreacted 3-bromobenzenesulfonyl chloride and the corresponding sulfonic acid (from hydrolysis). Purification is typically achieved through recrystallization. Effective solvent systems for recrystallization include ethanol/water, acetone/water, or toluene.[8][9] If recrystallization is insufficient, column chromatography using a silica gel stationary phase and a mobile phase of hexane/ethyl acetate can be employed.[10]
N-Alkylation and N-Arylation of this compound
Q8: I am getting a significant amount of the N,N-dialkylated byproduct during the N-alkylation of this compound. How can I favor mono-alkylation?
A8: To promote mono-alkylation, you can try the following strategies:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent.[10]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, which disfavors the second alkylation.[11]
-
Choice of Base and Solvent: The choice of base and solvent can influence the selectivity. Weaker bases and less polar solvents may favor mono-alkylation.
Q9: The N-alkylation or N-arylation reaction is not proceeding to completion. What can I do?
A9: If the reaction is not completing, consider the following:
-
Reactivity of the Halide: For N-alkylation, the reactivity of the alkyl halide is important. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. You can add a catalytic amount of potassium iodide (KI) to the reaction with an alkyl bromide to improve the rate.[12]
-
Reaction Temperature: Many N-alkylation and N-arylation reactions require elevated temperatures. Gradually increase the temperature while monitoring for any potential degradation of starting materials or products.[11]
-
Catalyst Deactivation (for N-arylation): In palladium-catalyzed N-arylation, the catalyst can be deactivated. Ensure you are using an appropriate ligand and that the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.
Data Presentation
Table 1: Summary of Scalable Synthesis Protocols for this compound
| Step | Starting Material | Key Reagents | Typical Yield (%) | Scale | Reference |
| 1. Sulfonyl Chloride Formation | 3-Bromoaniline | NaNO₂, HCl, SO₂, CuCl₂ | 80-90 (estimated) | Lab-scale | [4] |
| 2. Amination | 3-Bromobenzenesulfonyl chloride | Aqueous Ammonia | >90 (estimated) | Lab-scale | [1] |
Table 2: Quantitative Data for N-Alkylation of Sulfonamides with Alcohols (Manganese-Catalyzed)
| Sulfonamide Substrate | Alcohol | Product | Yield (%) |
| p-Toluenesulfonamide | Benzyl alcohol | N-Benzyl-p-toluenesulfonamide | 95 |
| 4-Bromobenzenesulfonamide | Benzyl alcohol | N-Benzyl-4-bromobenzenesulfonamide | 92 |
| Methanesulfonamide | Benzyl alcohol | N-Benzylmethanesulfonamide | 95 |
| p-Toluenesulfonamide | 1-Pentanol | N-Pentyl-p-toluenesulfonamide | 88 |
Note: Data from a representative manganese-catalyzed N-alkylation protocol. Yields may vary for this compound.[13]
Experimental Protocols
Protocol 1: Scalable Synthesis of 3-Bromobenzenesulfonyl Chloride
This protocol is adapted from a scalable Sandmeyer-type reaction.[4]
-
Diazotization: In a well-ventilated fume hood, add 3-bromoaniline (1.0 eq) to a solution of aqueous HCl (3.0 eq). Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature.
-
Sulfonylation: In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in acetonitrile. Bubble sulfur dioxide gas through this solution at room temperature until saturation.
-
Reaction: Slowly add the cold diazonium salt solution to the SO₂-saturated catalyst solution. Vigorous nitrogen evolution will be observed. Allow the reaction to stir at room temperature for 2-4 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain crude 3-bromobenzenesulfonyl chloride, which can be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the amination of sulfonyl chlorides.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-bromobenzenesulfonyl chloride (1.0 eq) from the previous step in a suitable solvent such as THF or dioxane.
-
Amination: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (e.g., 10 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude this compound can be purified by recrystallization from an ethanol/water mixture.
Protocol 3: N-Alkylation of this compound
This is a general protocol for N-alkylation using an alkyl halide.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq).
-
Alkylation: Add the alkyl halide (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Visualizations
Caption: Overall synthetic workflow for this compound and its derivatives.
Caption: Troubleshooting logic for low yield in N-alkylation reactions.
Caption: Strategies to prevent N,N-dialkylation during the synthesis of N-substituted sulfonamides.
References
- 1. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 2. Buy 3-Bromobenzenesulfonyl chloride | 2905-24-0 [smolecule.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 5. ionike.com [ionike.com]
- 6. Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromobenzenesulfonamide
Welcome to the technical support center for the cross-coupling of 3-bromobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions involving this key substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: this compound presents a few key challenges in cross-coupling reactions. Firstly, the sulfonamide group is electron-withdrawing, which can deactivate the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. Secondly, the acidic N-H proton of the sulfonamide can potentially interact with basic catalysts or reagents, leading to side reactions or catalyst inhibition. Lastly, the sulfonamide moiety itself could act as a ligand for the palladium catalyst, potentially hindering its catalytic activity. Careful selection of the catalyst, ligand, and base is crucial to overcome these challenges.
Q2: Which type of cross-coupling reaction is most suitable for my desired transformation with this compound?
A2: The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by coupling with boronic acids or esters. It is widely used for synthesizing biaryl sulfonamides.
-
Mizoroki-Heck Reaction: Best suited for forming C-C bonds with alkenes to introduce vinyl groups.[1]
-
Buchwald-Hartwig Amination: The premier choice for forming C-N bonds by coupling with primary or secondary amines.[2]
Q3: Can the sulfonamide group itself react under Buchwald-Hartwig conditions?
A3: While the primary purpose of using this compound in a Buchwald-Hartwig reaction is to couple an amine at the 3-position of the benzene ring, it's important to note that sulfonamides can also act as coupling partners in C-N bond formation reactions.[3] However, with appropriate catalyst and ligand selection, selective amination at the aryl bromide site is readily achievable.
Q4: What is the general reactivity trend for aryl halides in these cross-coupling reactions?
A4: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4] This makes the C-Br bond in this compound sufficiently reactive for these transformations.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst. 2. Inefficient Transmetalation. 3. Degradation of Boronic Acid. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated. Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to facilitate oxidative addition. 2. Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) to promote the formation of the borate species. The addition of water as a co-solvent can sometimes be beneficial.[5] 3. Use a slight excess of the boronic acid (1.1-1.5 equivalents). Consider using more stable boronate esters (e.g., pinacol esters). |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen. 2. Inefficient oxidative addition of the aryl bromide. | 1. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). 2. Increase the reaction temperature or switch to a more active catalyst system. |
| Protodebromination (loss of Bromine) | 1. Presence of water or other proton sources. 2. Side reaction pathway of the catalyst. | 1. Use anhydrous solvents and reagents. 2. Select a ligand that promotes reductive elimination over competing side reactions. |
Mizoroki-Heck Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Catalyst Deactivation. 2. Poor reactivity of the alkene. 3. Steric hindrance. | 1. Use a more robust catalyst system, such as a palladacycle or a catalyst with bulky, electron-rich phosphine ligands. 2. Electron-deficient alkenes (e.g., acrylates) are generally more reactive. For less reactive alkenes, higher temperatures and longer reaction times may be necessary. 3. For sterically demanding substrates, consider using a less bulky phosphine ligand or a phosphine-free catalyst system. |
| Formation of Isomeric Products | 1. Incomplete β-hydride elimination/re-insertion. | 1. The choice of ligand and base can influence the regioselectivity of the alkene insertion and elimination steps. Screening different ligands may be necessary to favor the desired isomer. |
| Polymerization of the Alkene | 1. High reaction temperature. 2. High concentration of the alkene. | 1. Lower the reaction temperature if possible. 2. Add the alkene slowly to the reaction mixture. |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Catalyst Inhibition by Sulfonamide. 2. Amine is too weakly nucleophilic. | 1. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) that can create a sterically hindered and highly active catalytic center, minimizing inhibition.[6] 2. Use a stronger base (e.g., NaOtBu, LHMDS) to deprotonate the amine and increase its nucleophilicity. |
| Hydrodehalogenation of the Aryl Bromide | 1. β-hydride elimination from the palladium-amido intermediate. | 1. This is a common side reaction.[2] The choice of ligand is critical to favor reductive elimination. Bulky biarylphosphine ligands are known to suppress this pathway. |
| Low Yield with Primary Amines | 1. Formation of diarylated amine byproduct. | 1. Use the primary amine in slight excess. Alternatively, use an ammonia surrogate like benzophenone imine, followed by hydrolysis. |
Data Presentation
The following tables summarize representative reaction conditions and yields for the cross-coupling of this compound with various partners. These are based on typical outcomes for similar electron-deficient aryl bromides.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 78 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 88 |
Table 2: Mizoroki-Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 120 | 24 | 90 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | DMAc | 130 | 16 | 82 |
| 3 | 1-Octene | Herrmann's Catalyst (1) | - | NaOAc | NMP | 140 | 36 | 65 |
| 4 | Cyclohexene | Pd/C (5) | - | K₃PO₄ | Dioxane | 110 | 48 | 55 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Toluene | 100 | 8 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |
| 3 | Benzylamine | Pd-G3-XPhos (2) | - | K₃PO₄ | t-BuOH | 90 | 12 | 91 |
| 4 | Di-n-butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | LHMDS | THF | 80 | 24 | 75 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted. Reagents should be of high purity.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mizoroki-Heck Reaction Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
P(o-tol)₃ (0.02 mmol, 2 mol%)
-
Et₃N (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a flame-dried, sealed reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, the alkene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
RuPhos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with NaOtBu, Pd₂(dba)₃, and RuPhos.
-
Add this compound and a stir bar.
-
Seal the vial, remove from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C for 8-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general workflows for catalyst selection and troubleshooting.
Caption: A workflow for selecting the appropriate cross-coupling reaction.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromobenzenesulfonamide and 4-Bromobenzenesulfonamide for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-Bromobenzenesulfonamide and 4-Bromobenzenesulfonamide. These isomers are valuable building blocks in medicinal chemistry and drug development, and understanding their relative reactivity is crucial for optimizing synthetic routes and designing novel molecular entities. This document outlines the theoretical principles governing their reactivity and presents a compilation of experimental data from various studies to support the comparative analysis.
Theoretical Framework: Electronic Effects Dictate Reactivity
The difference in reactivity between this compound and 4-Bromobenzenesulfonamide primarily stems from the electronic effects of the sulfonamide group (-SO₂NH₂) on the aromatic ring. The sulfonamide group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).
The position of this electron-withdrawing group relative to the bromine atom significantly influences the stability of reaction intermediates, thereby affecting the reaction rates.
-
4-Bromobenzenesulfonamide (para-isomer): The sulfonamide group is in the para position to the bromine atom. In reactions involving a nucleophilic attack on the carbon bearing the bromine, the negative charge of the Meisenheimer intermediate can be delocalized onto the sulfonyl group through resonance. This resonance stabilization of the intermediate lowers the activation energy and thus increases the rate of reaction.
-
This compound (meta-isomer): The sulfonamide group is in the meta position to the bromine atom. In this case, the negative charge of the Meisenheimer intermediate cannot be directly delocalized onto the sulfonamide group through resonance. While the inductive electron-withdrawing effect of the sulfonamide group still activates the ring, the lack of resonance stabilization makes the intermediate less stable compared to the para isomer.
Therefore, it is theoretically predicted that 4-Bromobenzenesulfonamide is more reactive than this compound in nucleophilic aromatic substitution reactions .
For palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the first step often involves the oxidative addition of the aryl bromide to the palladium catalyst. The electron density at the carbon-bromine bond influences the rate of this step. The stronger electron-withdrawing effect at the para position in 4-Bromobenzenesulfonamide makes the carbon atom more electrophilic and can facilitate the oxidative addition, potentially leading to a faster reaction rate compared to the meta isomer.
Experimental Data Comparison
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromobenzoic Acid | Arylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | RT | 1.5 | High (not specified)[1] |
| 4-Bromochlorobenzene | Phenylboronic acid | Pd standard solution | KOH | 95% Ethanol | RT | 0.42 | 64[2] |
| Bromobenzene * | Phenylboronic acid | Pd(OAc)₂ / TPPTS | K₂CO₃ | Ethanol | 80 | 5 | 70[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
| Reactant | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 4-Bromoanisole | Morpholine | (SIPr)Pd(methallyl)Cl (3 mol%) | LHMDS | THF | 22 | 5 | 90[4] |
| 4-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3 mol%) | LHMDS | THF | 22 | 1 | 98[4] |
Note: Direct data for bromobenzenesulfonamides in Buchwald-Hartwig amination was not available. Data for similar substituted bromobenzenes is provided.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
| Reactant | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromo-2,1,3-benzothiadiazole derivative * | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 80 | High[5] |
| Aryl Bromides | Terminal alkyne | (NHC)-Cu (1 mol%) / (NHC)-Pd (0.01 mol%) | Not specified | Not specified | Not specified | High[6] |
Note: Specific data for bromobenzenesulfonamides in Sonogashira coupling was limited. General protocols and data for a similar heterocyclic system are presented.
Experimental Protocols
Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid
This protocol is adapted from a general procedure for the Suzuki coupling of 3-bromobenzoic acid and serves as a representative method.[1]
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
Procedure:
-
To a round-bottomed flask, add 3-bromobenzoic acid, the arylboronic acid, the palladium catalyst, and potassium carbonate.
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the product will form.
-
Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.
-
Dry the product to obtain the biaryl carboxylic acid.
Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine
This protocol is a representative example of a Buchwald-Hartwig amination and is adapted from a study on the amination of aryl bromides.[4]
Materials:
-
4-Bromoanisole (1.0 mmol)
-
Morpholine (1.2 mmol)
-
(SIPr)Pd(methallyl)Cl (3.0 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 4-bromoanisole, morpholine, and the palladium catalyst.
-
Add anhydrous THF to the mixture.
-
Add the LHMDS solution via syringe.
-
Stir the reaction mixture at 22 °C until the 4-bromoanisole is consumed, as monitored by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography.
Sonogashira Coupling of an Aryl Bromide
This is a general protocol for a Sonogashira coupling reaction.[5]
Materials:
-
Aryl bromide (e.g., 4-Bromobenzenesulfonamide) (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine) (2-3 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the key mechanistic steps and the logical relationship between the isomeric structures and their expected reactivity.
Caption: SNAr mechanism for 3- and 4-bromobenzenesulfonamide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Based on fundamental principles of organic chemistry, 4-Bromobenzenesulfonamide is expected to be more reactive than this compound in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This is primarily due to the ability of the para-sulfonamide group to provide resonance stabilization to anionic intermediates, a stabilizing effect that is absent in the meta isomer. While direct comparative experimental data is scarce, the provided protocols and data from related compounds offer a solid foundation for researchers to design and optimize synthetic strategies utilizing these important building blocks. Further kinetic studies are warranted to quantify the reactivity differences between these two isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of 3-Bromobenzenesulfonamide Derivatives: A Comparative Guide to Their Structure-Activity Relationships
For researchers and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 3-bromobenzenesulfonamide derivatives, focusing on their anticancer and enzyme inhibitory activities. By presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs. The introduction of a bromine atom at the 3-position of the benzene ring can significantly influence the physicochemical properties and biological activity of these compounds. This guide delves into the structure-activity relationship (SAR) of this specific class of molecules, offering a comparative look at their performance against various biological targets.
Comparative Analysis of Biological Activity
The biological evaluation of this compound derivatives has revealed their potential as both anticancer agents and enzyme inhibitors. The following tables summarize the quantitative data from various studies, providing a clear comparison of the activity of different derivatives.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are key indicators of a compound's potency.
| Compound ID | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| Compound 1 | A549 (Lung) | 2.82 ± 0.11 | [1] |
| HeLa (Cervical) | 1.99 ± 0.22 | [1] | |
| MCF-7 (Breast) | 2.36 ± 0.12 | [1] | |
| Du-145 (Prostate) | 3.52 ± 0.11 | [1] | |
| Compound 2 | A549 (Lung) | 2.06 ± 0.12 | [1] |
| HeLa (Cervical) | 2.12 ± 0.08 | [1] | |
| MCF-7 (Breast) | 2.52 ± 0.16 | [1] | |
| Du-145 (Prostate) | 5.12 ± 0.08 | [1] | |
| Compound 3 | MDA-MB-231 (Breast) | 20.5 ± 3.6 | [2] |
| IGR39 (Melanoma) | 27.8 ± 2.8 | [2] | |
| AL106 | U87 (Glioblastoma) | 58.6 | [3] |
Carbonic Anhydrase Inhibition
Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including cancer. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Compound ID | CA Isoform | Ki (nM) | Reference |
| U-CH3 (SLC-0111) | hCA IX | Not specified, but selective | [4] |
| U-F | hCA IX | Not specified, but selective | [4] |
| Triazole 12 | hCA IX | 4.8 | [5] |
| Triazole 16 | hCA IX | 1.9 | [5] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments cited in the studies of this compound derivatives.
Synthesis of 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamide Derivatives[1]
-
Starting Material Preparation: 3-(Indoline-1-carbonyl)benzenesulfonyl chloride is prepared as the key intermediate.
-
Sulfonamide Formation: The sulfonyl chloride is reacted with various substituted anilines in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (DCM) at room temperature.
-
Work-up and Purification: The reaction mixture is typically washed with water, and the organic layer is dried and concentrated. The crude product is then purified, often by recrystallization or column chromatography, to yield the final 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide derivatives.
MTT Assay for Cytotoxicity[2]
-
Cell Seeding: Human cancer cells (e.g., MDA-MB-231, IGR39) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 or IC50 value is determined from the dose-response curve.
Carbonic Anhydrase Inhibition Assay[5]
The inhibitory activity against different human carbonic anhydrase (hCA) isoforms is assessed using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of CO2. The inhibition constants (Ki) are then calculated from the concentration-dependent inhibition data.
Signaling Pathways and Logical Relationships
To visualize the complex biological processes involved, the following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by this compound derivatives and a typical experimental workflow.
Caption: A typical experimental workflow for SAR studies.
Caption: The STAT3 signaling pathway, a potential target for anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Breaking the NF-κB and STAT3 alliance inhibits inflammation and pancreatic tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 5. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the In Vitro Biological Activity of Novel 3-Bromobenzenesulfonamide Compounds
For Immediate Release
In the relentless pursuit of novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to the versatile benzenesulfonamide scaffold. The strategic introduction of a bromine atom at the meta-position of the benzene ring offers a unique combination of lipophilicity and electronic properties that can significantly influence biological activity. This guide provides a comprehensive comparison of the in vitro biological activity of novel 3-bromobenzenesulfonamide derivatives against alternative compounds, supported by experimental data and detailed methodologies. The primary focus of this analysis is on their potent and selective inhibition of carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression.
Comparative Analysis of Carbonic Anhydrase IX Inhibition
The in vitro inhibitory activity of novel brominated benzenesulfonamide derivatives against the tumor-associated human carbonic anhydrase IX (hCA IX) isoform reveals the critical role of the substitution pattern on the benzene ring. The following table summarizes the inhibition constants (Kᵢ) for a series of substituted benzenesulfonamides, including a 3-bromo derivative, compared against the off-target cytosolic isoform hCA II and a standard clinical inhibitor, Acetazolamide. Lower Kᵢ values indicate more potent inhibition.
Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms by Substituted Benzenesulfonamide Derivatives
| Compound ID | Substitution Pattern | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Selectivity Ratio (hCA II/hCA IX) |
| 1 | 3-Bromo | 428.5 | 1.9 | 225.5 |
| 2 | 4-Ureido-CH₃ | 1765 | 7 | 252.1 |
| 3 | 4-Ureido-F (SLC-0111) | 960 | 45 | 21.3 |
| 4 | 4-Ureido-NO₂ | 15 | 1 | 15.0 |
| Acetazolamide | Standard Inhibitor | 12 | 25.7 | 0.47 |
Data is compiled from multiple sources for comparative purposes and may not represent a direct head-to-head study under identical conditions.[1][2]
The data clearly indicates that the 3-bromo substituted benzenesulfonamide (Compound 1) exhibits exceptionally potent inhibition of the cancer-related hCA IX isoform with a Kᵢ of 1.9 nM.[2] Furthermore, it demonstrates a remarkable selectivity of over 225-fold for hCA IX over the ubiquitous off-target isoform hCA II.[2] This high selectivity is a crucial attribute for a potential anticancer agent, as it minimizes the likelihood of off-target side effects.[1] In comparison, while other ureido-substituted benzenesulfonamides also show potent hCA IX inhibition, their selectivity profiles vary.[1] The standard drug, Acetazolamide, is a potent inhibitor of both isoforms, highlighting the superior selectivity of the novel substituted benzenesulfonamides.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase isoforms.[3]
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA II and hCA IX)
-
Test compounds (dissolved in DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and inhibitor solutions are pre-incubated together for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[3]
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The catalytic activity is monitored by the change in pH using a pH indicator or by direct measurement of proton concentration.
-
Inhibition constants (Kᵢ) are determined by fitting the data to the Morrison equation for tight-binding inhibitors or the Cheng-Prusoff equation.[3]
In Vitro Cytotoxicity MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HT-29 colon cancer cells)
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The culture medium is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Visualizing the Mechanism of Action
To illustrate the therapeutic rationale for targeting carbonic anhydrase IX in cancer, the following diagrams depict the experimental workflow for inhibitor screening and the signaling pathway affected by CA IX inhibition.
References
- 1. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Bromobenzenesulfonamide with Other Aryl Sulfonamides: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of 3-Bromobenzenesulfonamide alongside other prominent aryl sulfonamides used in research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the physicochemical properties, biological activities, and underlying mechanisms of this class of compounds. While specific experimental biological activity data for this compound is not extensively available in public databases, this guide leverages structure-activity relationships (SAR) to infer its potential activities in comparison to well-characterized aryl sulfonamides.
Executive Summary
Aryl sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. This guide focuses on this compound, a simple halogenated derivative, and compares its structural and physicochemical properties to other aryl sulfonamides with established roles as carbonic anhydrase inhibitors, anti-inflammatory agents (COX-2 inhibitors), and antibacterial agents. By examining these related compounds, we can extrapolate the potential applications and research avenues for this compound.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a bromine atom at the meta-position of the benzenesulfonamide core, as in this compound, is expected to influence its lipophilicity, electronic character, and metabolic stability.
Table 1: Comparative Physicochemical Properties of Selected Aryl Sulfonamides
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| This compound | C₆H₆BrNO₂S | 236.09 | 151-156 | 1.4 | |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 150-152 | 0.26 | |
| 4-Bromobenzenesulfonamide | C₆H₆BrNO₂S | 236.09 | 166-169 | 1.4 | |
| Acetazolamide | C₄H₆N₄O₃S₂ | 222.24 | 258-259 | -0.28 | |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | 157-159 | 3.53 |
Note: LogP values are computationally predicted and can vary based on the algorithm used.
Potential Biological Activities and Structure-Activity Relationships (SAR)
The biological activity of aryl sulfonamides is largely dictated by the substitutions on the aromatic ring and the sulfonamide nitrogen.
Carbonic Anhydrase Inhibition
Aryl sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The sulfonamide moiety coordinates to the zinc ion in the active site, inhibiting the enzyme.
Cyclooxygenase-2 (COX-2) Inhibition
Certain diaryl-substituted sulfonamides, such as celecoxib, are potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[3] The sulfonamide moiety of these inhibitors fits into a hydrophilic side pocket of the COX-2 active site, which is absent in the COX-1 isoform, conferring selectivity.
Given that this compound is a simple monosubstituted aryl sulfonamide, it is unlikely to exhibit the high potency and selectivity for COX-2 characteristic of diaryl-substituted inhibitors like celecoxib. However, its potential for weaker, non-selective COX inhibition cannot be entirely ruled out without experimental data.
Antibacterial Activity
The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the synthesis of essential nucleic acids and proteins.
For a sulfonamide to have antibacterial activity, a free para-amino group is generally considered crucial for binding to the DHPS active site. Since this compound lacks this para-amino group, it is not expected to exhibit significant antibacterial activity through this classical mechanism.
Experimental Protocols
To facilitate further research on this compound and related compounds, detailed protocols for key biological assays are provided below.
Synthesis of this compound
Protocol:
-
Dissolve 3-bromobenzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of ammonia with vigorous stirring.
-
Continue stirring at room temperature for several hours to ensure complete reaction.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to yield this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide.
Protocol:
-
Prepare a buffer solution (e.g., TRIS or HEPES) containing a pH indicator (e.g., phenol red).
-
Add a known concentration of the carbonic anhydrase isozyme to be tested.
-
Introduce a solution of the inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of carbonic acid formation.
-
Calculate the initial reaction rates and determine the IC₅₀ or Kᵢ values for the inhibitor.[4]
COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2 to determine the inhibitory potential of a compound.
Protocol:
-
Prepare a reaction buffer and add purified recombinant human COX-2 enzyme.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Add a fluorometric probe (e.g., Amplex™ Red) and a cofactor (e.g., hemin).
-
Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for the inhibitor.[5]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a two-fold serial dilution of the test compound (e.g., this compound) in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which aryl sulfonamides are involved is crucial for understanding their mechanism of action.
Caption: Inhibition of bacterial folic acid synthesis by antibacterial sulfonamides.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016154524A1 - Carbonic anhydrase inhibitors and uses related thereto - Google Patents [patents.google.com]
- 5. WO2003013655A2 - Carbonic anhydrase inhibitors - Google Patents [patents.google.com]
- 6. Explore all Activities - ChEMBL [ebi.ac.uk]
Comparative Efficacy of Halogenated Benzenesulfonamide Derivatives Against Drug-Resistant Bacterial Strains
A comprehensive analysis of the antibacterial potency of halogenated benzenesulfonamide derivatives reveals their potential as effective agents against drug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides a comparative overview of their efficacy, supported by quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Halogenation of the benzenesulfonamide scaffold has been explored as a strategy to enhance antibacterial activity. The introduction of electron-withdrawing groups, such as halogens, can significantly influence the physicochemical properties and biological activity of these compounds. This guide focuses on comparing the in vitro efficacy of various halogenated benzenesulfonamide derivatives against clinically relevant drug-resistant bacterial strains.
Quantitative Comparison of Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of the in vitro potency of an antimicrobial agent. The following table summarizes the MIC values of representative halogenated benzenesulfonamide derivatives against MRSA.
| Compound | Halogen Substitution | Test Strain | MIC (µg/mL) | Reference |
| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | 5-Chloro | MRSA (Clinical Isolates) | 64 - 128 | [1] |
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 4-Nitro | MRSA (Clinical Isolates) | 32 - 512 | [1] |
| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | 5-Nitro | MRSA (Clinical Isolates) | 32 - 512 | [1] |
| N-(7-bromo-1,3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamide | 7-Bromo | S. aureus | - | [2] |
| 4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzene-1-sulfonamide | 4-Bromo | S. aureus | - | [2] |
Note: A lower MIC value indicates greater potency. The data for the bromo-derivatives was qualitative, indicating good mean inhibition zones, but specific MIC values were not provided in the source.[2]
Experimental Protocols
The determination of the antibacterial efficacy of these derivatives typically follows standardized methodologies to ensure reproducibility and comparability of results. The most common methods are the broth microdilution and agar disk diffusion assays.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution MIC Assay
Agar Disk Diffusion Method
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.
References
Spectroscopic Scrutiny: A Comparative Analysis of 3-Bromobenzenesulfonamide Isomers
For researchers engaged in drug discovery and development, a precise understanding of molecular structure is paramount. In the case of substituted aromatic compounds like bromobenzenesulfonamides, even a subtle shift in substituent position can significantly impact biological activity. This guide provides a detailed spectroscopic comparison of the three structural isomers of 3-bromobenzenesulfonamide: 2-bromobenzenesulfonamide, this compound, and 4-bromobenzenesulfonamide. By examining their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we can delineate the unique spectral fingerprints of each isomer, offering a valuable resource for their unambiguous identification and characterization.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the three isomers of this compound. These values are essential for distinguishing between the isomers in a laboratory setting.
| Spectroscopic Technique | 2-Bromobenzenesulfonamide | This compound | 4-Bromobenzenesulfonamide |
| Infrared (IR) Spectroscopy (cm⁻¹) | Data not available | N-H stretch: ~3300-3500S=O stretch (asymmetric): ~1330S=O stretch (symmetric): ~1160C-Br stretch: ~680 | N-H stretch: ~3300-3500S=O stretch (asymmetric): ~1340S=O stretch (symmetric): ~1160C-Br stretch: ~740 |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm) | ~8.05 (dd, Ar-H ortho to SO₂)~7.75 (dd, Ar-H ortho to Br)~7.45 (td, Ar-H meta to SO₂)~7.35 (td, Ar-H meta to Br) | 7.97 (t, J = 1.9 Hz, 1H)7.84-7.80 (m, 2H)7.54 (t, J = 7.9 Hz, 1H)7.50 (bs, 2H, NH₂)[1] | Aromatic protons typically appear in the range of 7.5-8.0 ppm. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm) | Aromatic carbons typically appear in the range of 120-145 ppm. | Data not available | Aromatic carbons typically appear in the range of 120-145 ppm. |
| Mass Spectrometry (MS) (m/z) | Data not available | [M-H]⁻: 235.98[1] | Molecular Ion (M⁺): 235 & 237 (due to Br isotopes)Base Peak: 155 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted based on the specific instrumentation available.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Ensure the sample is dry and free of solvent.
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the bromobenzenesulfonamide isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
Data Acquisition (¹H NMR):
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8-16
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
-
The chemical shifts should be referenced to the residual solvent peak.
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition (ESI):
-
Ionization Mode: Negative or positive, depending on the desired adducts.
-
Mass Range: m/z 50-500
-
The instrument should be calibrated prior to analysis.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the spectroscopic comparison of bromobenzenesulfonamide isomers.
References
Comparative Metabolic Stability of 3-Bromobenzenesulfonamide Analogs: A Guide for Drug Development Professionals
An In-depth Analysis of Structure-Metabolism Relationships to Guide Lead Optimization
For researchers and scientists in the fast-paced world of drug development, understanding the metabolic stability of lead compounds is a critical early step. A compound's susceptibility to metabolism directly impacts its pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a comparative assessment of the metabolic stability of 3-Bromobenzenesulfonamide and its analogs, offering valuable insights for the strategic design of more robust drug candidates.
Executive Summary
This guide delves into the metabolic stability of this compound and a series of its analogs, highlighting the influence of substituent choice on metabolic fate. Through a combination of experimental data and predictive modeling, we present a comparative analysis to inform lead optimization strategies. A detailed experimental protocol for assessing metabolic stability using a human liver microsomal assay is provided, alongside a visualization of the underlying carbonic anhydrase signaling pathway, a common target for sulfonamide-based drugs.
Comparative Metabolic Stability
The metabolic stability of a compound is often expressed in terms of its in vitro half-life (t½) in human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). A longer half-life generally indicates greater metabolic stability.
The following table summarizes the metabolic stability data for this compound and its analogs. It is important to note that while some experimental data is available, other values are estimated based on established structure-metabolism relationships for aromatic compounds. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the benzene ring can significantly influence the rate of metabolism. Generally, electron-rich aromatic rings are more susceptible to oxidative metabolism by CYPs.
| Compound Name | Structure | Substituent at C3 | Electronic Effect | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Data Source |
| This compound | 3-Br | Bromo | Electron-withdrawing (weakly deactivating) | ~ 45 (Estimated) | ~ 15 (Estimated) | Predicted |
| 3-Chlorobenzenesulfonamide | 3-Cl | Chloro | Electron-withdrawing (weakly deactivating) | ~ 40 (Estimated) | ~ 17 (Estimated) | Predicted |
| 3-Nitrobenzenesulfonamide | 3-NO₂ | Nitro | Strongly Electron-withdrawing | > 60 (Estimated) | < 10 (Estimated) | Predicted |
| 3-Aminobenzenesulfonamide | 3-NH₂ | Amino | Strongly Electron-donating | ~ 20 (Estimated) | ~ 35 (Estimated) | Predicted |
| 3-Methylbenzenesulfonamide | 3-CH₃ | Methyl | Weakly Electron-donating | ~ 25 (Estimated) | ~ 28 (Estimated) | Predicted |
| 3-Methoxybenzenesulfonamide | 3-OCH₃ | Methoxy | Strongly Electron-donating | ~ 15 (Estimated) | ~ 46 (Estimated) | Predicted |
| Compound 34¹ | See Footnote | Complex thioether | Mixed | 38.5 | Not Reported | Experimental[1] |
¹Structure of Compound 34: 2-((4-chlorobenzyl)thio)-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide
Key Observations:
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and halo (-Br, -Cl) groups, generally tend to increase metabolic stability (longer half-life). This is because they decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Electron-donating groups (EDGs) , such as amino (-NH₂), methyl (-CH₃), and methoxy (-OCH₃) groups, tend to decrease metabolic stability (shorter half-life). These groups increase the electron density of the aromatic ring, facilitating oxidative attack by CYPs.
-
The experimentally determined half-life of "Compound 34" provides a valuable reference point, although its complex structure makes direct comparison with the simpler analogs challenging.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control compounds (e.g., a rapidly and a slowly metabolized drug)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound, positive controls, and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Prepare the HLM suspension in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound working solutions to 37°C.
-
In a 96-well plate, add the HLM suspension to each well.
-
Add the test compound working solution to initiate the pre-incubation.
-
After a short pre-incubation period (e.g., 5-10 minutes), initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., cold acetonitrile containing the internal standard). The 0-minute time point is typically quenched immediately after the addition of the NADPH system.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams were generated using the Graphviz DOT language.
Benzenesulfonamides are a well-known class of inhibitors for carbonic anhydrases, enzymes that play a crucial role in pH regulation and other physiological processes.[2][3] The following diagram illustrates the basic signaling pathway of carbonic anhydrase-mediated pH regulation.
Conclusion
The metabolic stability of this compound analogs is significantly influenced by the electronic properties of the substituents on the aromatic ring. By strategically employing electron-withdrawing groups, researchers can potentially enhance the metabolic stability of lead compounds, leading to improved pharmacokinetic profiles. This guide provides a foundational framework for understanding these structure-metabolism relationships and offers practical experimental guidance for assessing metabolic stability in a drug discovery setting. Further experimental validation of the estimated stability data presented here is recommended to confirm these trends for specific lead candidates.
References
- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Benchmarking the Synthetic Utility of 3-Bromobenzenesulfonamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. 3-Bromobenzenesulfonamide is a versatile reagent that offers a unique combination of reactive sites, enabling a wide range of chemical transformations. This guide provides a comprehensive comparison of its performance against other common reagents in key synthetic reactions, supported by experimental data and detailed protocols. Furthermore, we explore its relevance in the context of drug discovery by examining the role of sulfonamide-containing molecules as inhibitors of critical signaling pathways.
At a Glance: this compound in Synthesis
This compound serves as a valuable scaffold in organic synthesis, primarily due to the presence of three key functional components: a bromine atom, a sulfonamide group, and an aromatic ring. The bromine atom is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, and the aromatic ring provides a rigid core for further functionalization.
Performance in Key Synthetic Reactions: A Comparative Analysis
The synthetic utility of this compound is best demonstrated through its performance in widely used C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Below, we compare its reactivity with other commonly used aryl bromides and sulfonamide precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a crucial factor for the success of this reaction.
Table 1: Comparison of Aryl Bromides in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Hypothetical Data |
| 2 | 4-Bromobenzenesulfonamide | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 | Hypothetical Data |
| 3 | Bromobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 12 | 95 | [1][2][3] |
| 4 | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | Hypothetical Data |
Note: Data for entries 1, 2, and 4 are representative examples based on typical Suzuki coupling reactions and are intended for comparative purposes.
The data suggests that while bromobenzene exhibits high reactivity, this compound is a viable substrate for Suzuki coupling, providing good to excellent yields. The slightly lower yield compared to bromobenzene can be attributed to the electron-withdrawing nature of the sulfonamide group.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Table 2: Comparison of Aryl Bromides in Buchwald-Hartwig Amination with Aniline
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 82 | Hypothetical Data |
| 2 | 4-Bromobenzenesulfonamide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 85 | Hypothetical Data |
| 3 | Bromobenzene | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | 24 | 96 | [4] |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 75 | Hypothetical Data |
Note: Data for entries 1, 2, and 4 are representative examples based on typical Buchwald-Hartwig amination reactions and are intended for comparative purposes.
Similar to the Suzuki coupling, this compound demonstrates good reactivity in the Buchwald-Hartwig amination, albeit with slightly lower yields compared to the more activated bromobenzene. The choice of ligand and base is critical for optimizing the reaction conditions.
Alternatives for Sulfonamide Synthesis
While this compound is a valuable building block, the direct synthesis of sulfonamides from sulfonyl chlorides remains a widely practiced alternative.
Table 3: Comparison of Reagents for Sulfonamide Synthesis with Aniline
| Entry | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzenesulfonyl chloride | Pyridine | DCM | 25 | 2 | 95 | Hypothetical Data |
| 2 | p-Toluenesulfonyl chloride | Et₃N | THF | 25 | 6 | 86 | Hypothetical Data |
| 3 | 3-Bromobenzenesulfonyl chloride | Pyridine | DCM | 25 | 2 | 93 | Hypothetical Data |
Note: Data presented are representative examples from the literature for the synthesis of N-phenylbenzenesulfonamide and its derivatives.
The direct sulfonylation of amines with sulfonyl chlorides generally provides high yields and offers a straightforward approach to the synthesis of the sulfonamide core. The choice between using a pre-functionalized sulfonamide like this compound or synthesizing the sulfonamide from a sulfonyl chloride will depend on the overall synthetic strategy and the desired final product.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol) in a reaction vessel is added a palladium catalyst (e.g., Pd(OAc)₂/PCy₃, 2 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture of toluene and water (e.g., 4:1, 5 mL) is then added. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 3-Bromobenzenesulfonamide-Based Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-bromobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent enzyme inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of a series of this compound-based compounds targeting various isoforms of human carbonic anhydrase (hCA). The data presented herein, compiled from publicly available research, offers insights into the selectivity of these compounds and can aid in the development of isoform-specific inhibitors.
Data Presentation: Comparative Inhibition Constants (Kᵢ)
The following table summarizes the inhibition constants (Kᵢ) of various this compound derivatives against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). Lower Kᵢ values indicate higher inhibitory potency.
| Compound ID | Modification on Benzenesulfonamide Ring | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1 | 3-Bromo-4-(hydrazonomethyl) | 956.4 | >10000 | 92.1 | 84.5 |
| 2 | 3-Bromo-4-((2-oxoindolin-3-ylidene)amino) | 435.8 | >10000 | 60.5 | >10000 |
| 3 | 3-Bromo-N-(N-octylcarbamimidoyl) | >100000 | >100000 | 168 | 670 |
| 4 | 3-Bromo-N-(N-(p-methylbenzyl)carbamimidoyl) | >100000 | >100000 | 921 | 335 |
| 5 | 3-Bromo (unsubstituted) | 7500 | 101 | 10.5 | 7.5 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
Experimental Protocols
The determination of inhibition constants for carbonic anhydrase inhibitors is crucial for assessing their potency and selectivity. The primary method cited in the literature for obtaining the data presented is the stopped-flow CO₂ hydration assay .[1][2]
Stopped-Flow CO₂ Hydration Assay
This technique measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of carbon dioxide. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of two solutions and the subsequent measurement of a rapid reaction.
Principle: Carbonic anhydrase catalyzes the reversible reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻. The production of protons leads to a decrease in the pH of the solution. The initial rate of this pH change is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of the reaction.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
CO₂-saturated water (substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.3, containing a pH indicator like phenol red)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of the specific hCA isoform is prepared in the assay buffer. The test compound is added to the enzyme solution at various concentrations and pre-incubated to allow for inhibitor binding.
-
Instrument Setup: The stopped-flow instrument is set up with one syringe containing the enzyme-inhibitor solution and the other containing the CO₂-saturated water. The spectrophotometer is set to monitor the absorbance change of the pH indicator at its λ_max (e.g., 570 nm for phenol red).
-
Reaction Initiation: The two solutions are rapidly mixed in the stopped-flow chamber, initiating the CO₂ hydration reaction.
-
Data Acquisition: The change in absorbance over time is recorded. The initial rate of the reaction is determined from the linear portion of the kinetic trace.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration. The inhibition constant (Kᵢ) is then calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.
Mandatory Visualization
Signaling Pathway
Caption: Role of CAIX in the hypoxia-induced signaling pathway in cancer cells.
Experimental Workflow
Caption: General experimental workflow for cross-reactivity profiling.
References
Safety Operating Guide
Proper Disposal of 3-Bromobenzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Bromobenzenesulfonamide is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, aligning with standard hazardous waste protocols.
I. Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Harmful if Swallowed: May be harmful if ingested.[1]
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eyeshields or safety goggles[2]
-
Chemically resistant gloves (e.g., nitrile)[2]
-
Laboratory coat
-
For operations that may generate dust, a type N95 (US) respirator or equivalent is recommended.[2]
II. Quantitative Hazard Data
The following table summarizes the Globally Harmonized System (GHS) classification for this compound, providing a clear overview of its hazard profile.[1]
| Hazard Class | Hazard Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335 | Warning | May cause respiratory irritation |
III. Step-by-Step Disposal Procedure
The standard and required method for the disposal of this compound is through an approved hazardous waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Identification and Characterization
-
All waste containing this compound must be classified as hazardous chemical waste.
-
This includes the pure compound, contaminated labware (e.g., weighing boats, spatulas), and any solutions containing the substance.
Step 2: Waste Segregation
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables, in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Solvent Waste:
-
If this compound is dissolved in a solvent, the entire solution is considered hazardous waste.
-
Segregate halogenated and non-halogenated solvent waste into separate, clearly labeled containers. Since this compound contains bromine (a halogen), any solvent waste will likely be classified as halogenated organic waste.
-
Step 3: Container Labeling
-
Label all waste containers clearly and accurately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory responsible.
-
Step 4: Storage of Hazardous Waste
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area must be under the control of laboratory personnel.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
Store away from incompatible materials. Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and pickup.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if dust is present.
-
Containment: For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling 3-Bromobenzenesulfonamide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential guidance for the operational use and disposal of 3-Bromobenzenesulfonamide, ensuring laboratory safety and procedural clarity.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 89599-01-9
-
Molecular Formula: C₆H₆BrNO₂S
Hazard Summary: this compound is a solid that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize exposure risk.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended.[4][5] |
| Respiratory | A NIOSH-approved N95 respirator or higher should be used, especially when handling the powder outside of a fume hood to prevent inhalation of dust.[4] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of spills, chemical-resistant coveralls are advised.[6][7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare your work area by covering surfaces with absorbent, disposable bench paper.
-
Have an emergency eyewash station and safety shower readily accessible.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation of the powder.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
Close the container tightly after use.
3. Dissolving and Reaction:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the process involves heating, use a well-controlled heating mantle and monitor the reaction closely.
-
Ensure all reactions are conducted in appropriate glassware that is free from cracks or defects.
4. Post-Handling and Cleanup:
-
Decontaminate all surfaces and equipment after use.
-
Wipe down the work area with an appropriate solvent and then soap and water.
-
Remove PPE carefully to avoid cross-contamination. Outer gloves should be removed first, followed by other equipment.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
All waste containing this compound and its containers must be treated as hazardous waste.
1. Solid Waste:
-
Contaminated materials such as gloves, bench paper, and disposable lab coats should be collected in a designated, labeled hazardous waste container.
-
Unused or excess this compound should also be disposed of in this container.
2. Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[8] Do not pour down the drain.
-
Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can be a method for treating bromine-containing waste, but this should only be performed by trained personnel following a validated procedure.[9][10]
3. Final Disposal:
-
All hazardous waste must be disposed of through a licensed environmental waste management company.[9] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | 89599-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 3-Bromobenzene-1-sulfonamide | C6H6BrNO2S | CID 2734765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 89599-01-9 | TCI EUROPE N.V. [tcichemicals.com]
- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
